Product packaging for 3-Cyanocinnamic acid(Cat. No.:CAS No. 16642-93-6; 32858-79-0)

3-Cyanocinnamic acid

Cat. No.: B2660063
CAS No.: 16642-93-6; 32858-79-0
M. Wt: 173.171
InChI Key: WEYFZKRRQZYAJI-SNAWJCMRSA-N
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Description

Historical Context and Chemical Significance of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid and its derivatives are a class of organic compounds that have long been a cornerstone of academic research and have significant commercial applications. jocpr.com These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. jocpr.combeilstein-journals.org Historically, research has focused on naturally occurring derivatives such as p-coumaric acid, caffeic acid, and ferulic acid, which are recognized for their antioxidant, antimicrobial, and anti-inflammatory properties. jocpr.comnih.gov The basic cinnamic acid scaffold, consisting of a phenyl group attached to an acrylic acid moiety, has proven to be a versatile template for synthetic chemists. beilstein-journals.org The vinyl fragment of cinnamic acid derivatives is a key reactive center, and its properties are significantly influenced by the substituents on the benzene (B151609) ring. jocpr.com This has led to the synthesis and investigation of a vast array of derivatives with modified biological and chemical properties. beilstein-journals.orgresearchgate.net

Unique Chemical Features and Emerging Research Interest in the 3-Cyano Substitution of Cinnamic Acid

The introduction of a cyano (-C≡N) group at the meta-position (position 3) of the phenyl ring of cinnamic acid gives rise to 3-Cyanocinnamic acid, a compound with a unique set of chemical characteristics that have sparked growing interest among researchers. The strongly electron-withdrawing nature of the cyano group significantly alters the electronic properties of the entire molecule, influencing its reactivity and potential applications.

Recent studies have begun to explore the specific impact of this 3-cyano substitution. For instance, research has shown that this compound can participate in photochemical reactions, such as photodimerization, a process that can be influenced by temperature and molecular motion in the solid state. biosynth.comniscpr.res.in Molecular dynamics simulations have been employed to understand the topochemical photodimerization reactions of 3- and 4-cyanocinnamic acids, revealing the importance of molecular motion for these reactions to occur. niscpr.res.inresearchgate.net Furthermore, the presence of the cyano group has been shown to be a key factor in the design of inhibitors for specific biological targets. nih.gov

Overview of Current Academic Research Trajectories for this compound

The current academic research involving this compound is multifaceted, spanning several scientific disciplines. A significant area of investigation is in the field of medicinal chemistry, where derivatives of cyanocinnamic acid are being explored as potential therapeutic agents. nih.gov For example, novel N,N-dialkyl cyanocinnamic acids have been developed as potent dual inhibitors of monocarboxylate transporters (MCT) 1 and 4, which are important targets in cancer therapy. nih.gov

In the realm of materials science, the photochemical properties of this compound are being investigated. biosynth.comniscpr.res.in Studies on its solid-state photoreactivity have provided insights into the factors controlling [2+2] photocycloaddition reactions, which are crucial for the synthesis of specific molecular architectures. niscpr.res.inacs.org Additionally, derivatives of cyanocinnamic acid are being utilized in the development of new materials with specific optical properties. For instance, triphenylamine-based α-cyanocinnamic acid derivatives have been theoretically studied for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.netscielo.org.mx Another emerging application is in the field of analytical chemistry, where α-cyano-3-aminocinnamic acid has been synthesized and used as a reactive matrix for the analysis of N-glycans by mass spectrometry. researchgate.net

Table 1: Current Research Applications of this compound and its Derivatives

Research Area Specific Application Key Findings
Medicinal Chemistry Inhibition of Monocarboxylate Transporters (MCTs) Novel N,N-dialkyl cyanocinnamic acid derivatives show potent dual inhibition of MCT1 and MCT4, important in cancer metabolism. nih.gov
Materials Science Photochemical Reactions This compound undergoes photodimerization, with reactivity influenced by temperature and molecular motion. biosynth.comniscpr.res.in
Materials Science Nonlinear Optical (NLO) Materials Theoretical studies on triphenylamine-based α-cyanocinnamic acid derivatives indicate potential for NLO applications. researchgate.netscielo.org.mx
Analytical Chemistry Mass Spectrometry Matrix α-Cyano-3-aminocinnamic acid serves as a reactive matrix for enhanced detection of N-glycans. researchgate.net

Identification of Key Research Gaps and Future Academic Inquiry Avenues for this compound

Despite the growing body of research, several key gaps in our understanding of this compound remain, presenting exciting opportunities for future academic inquiry. A significant portion of the current research focuses on derivatives of this compound rather than the parent compound itself. A more in-depth investigation into the fundamental chemical reactivity and physical properties of this compound is warranted.

Future research could explore the synthesis of a wider range of derivatives with diverse functional groups to systematically probe structure-activity relationships for various biological targets. While its role as an MCT inhibitor is emerging, its potential effects on other cellular pathways and targets are largely unexplored. A comprehensive biological screening of this compound and its derivatives could uncover novel pharmacological activities.

In materials science, the full potential of this compound as a building block for functional materials is yet to be realized. Further studies could focus on its use in the design of novel polymers, co-crystals, and metal-organic frameworks with tailored optical, electronic, or mechanical properties. The exploration of its photochemical reactivity under different conditions and in various media could lead to new synthetic methodologies. Additionally, a deeper computational and experimental investigation into the vibrational and electronic spectra of this compound could provide a more complete understanding of its molecular properties. science.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B2660063 3-Cyanocinnamic acid CAS No. 16642-93-6; 32858-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYFZKRRQZYAJI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Cyanocinnamic Acid and Its Precursors

Classical and Contemporary Approaches to the Synthesis of 3-Cyanocinnamic Acid

The creation of the characteristic α,β-unsaturated carboxylic acid structure of this compound is typically achieved through carbon-carbon bond-forming reactions that connect an aromatic aldehyde with a two-carbon component.

Horner-Wadsworth-Emmons and Wittig Reaction Pathways for this compound Synthesis

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful olefination methods for forming carbon-carbon double bonds from carbonyl compounds. conicet.gov.arwikipedia.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org For the synthesis of a this compound derivative, this would typically involve the reaction of 3-cyanobenzaldehyde (B1676564) with a Wittig reagent derived from an α-haloacetate, such as (alkoxycarbonylmethylidene)triphenylphosphorane. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then eliminates triphenylphosphine (B44618) oxide to form the alkene. masterorganicchemistry.com A subsequent hydrolysis step would be required to convert the resulting ester into the final carboxylic acid. One-pot Wittig olefination-hydrolysis procedures have been developed where the initially formed cinnamates are hydrolyzed in situ to yield the corresponding cinnamic acids. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org These phosphonate-stabilized carbanions are generally more nucleophilic and less basic than Wittig reagents. wikipedia.org The reaction of 3-cyanobenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base, would yield an ester of this compound. A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed during aqueous workup, simplifying purification. wikipedia.org The HWE reaction often shows a high stereoselectivity, predominantly forming the (E)-alkene isomer. wikipedia.org

Knoevenagel Condensation Strategies for this compound Formation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acids and their derivatives. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org The most direct route to this compound via this method is the condensation of 3-cyanobenzaldehyde with malonic acid. ambeed.com

The reaction is typically catalyzed by a mild base like an amine (e.g., piperidine (B6355638) or pyridine), which deprotonates the malonic acid to form a nucleophilic enolate. rsc.orgresearchgate.net This enolate then adds to the carbonyl group of the aldehyde. The resulting intermediate subsequently undergoes dehydration. researchgate.net When malonic acid is used, the initial product, a substituted malonic acid, often undergoes spontaneous decarboxylation under the reaction conditions to yield the final α,β-unsaturated carboxylic acid. wikipedia.org This specific variation is sometimes referred to as the Doebner modification of the Knoevenagel condensation. wikipedia.orgbepls.com

Classic protocols often employ pyridine (B92270) as both the solvent and catalyst, sometimes with a catalytic amount of piperidine. rsc.org However, due to the carcinogenicity of pyridine, alternative base-solvent systems have been investigated. rsc.org

Table 1: Knoevenagel Condensation Conditions for Cinnamic Acid Synthesis

AldehydeActive Methylene CompoundCatalyst/BaseSolventConditionsYieldReference
3-CyanobenzaldehydeMalonic AcidNot specifiedNot specifiedm.p. ca 240 °CNot specified ambeed.com
Aromatic AldehydesMalonic AcidPiperidinePyridineHeatingComparable to TEA rsc.org
Aromatic AldehydesMalonic AcidTriethylamine (TEA)TolueneHeatingPyridine-comparable rsc.org
Aromatic AldehydesMalonic AcidTBAB / K₂CO₃WaterMicrowave IrradiationExcellent semanticscholar.org
Benzaldehyde (B42025)Malonic Acid[C₄dabco][BF₄]WaterRoom TemperatureExcellent rsc.org

Palladium-Catalyzed Cross-Coupling Methodologies in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, provide a powerful alternative for synthesizing cinnamic acid derivatives. matthey.com The Heck reaction forms a carbon-carbon bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. matthey.comlibretexts.org

To synthesize a this compound derivative using this methodology, one could react 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile (B1295488) with an acrylic acid ester (e.g., ethyl acrylate). The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. libretexts.orggoogle.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The resulting cinnamic ester can then be hydrolyzed to the desired this compound. google.com This approach avoids the use of aromatic aldehydes as starting materials. google.com

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design processes that reduce or eliminate the use and generation of hazardous substances. bepls.com This has led to the development of more sustainable methods for producing this compound.

Solvent-Free and Water-Mediated Synthesis Routes for this compound

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water, or eliminating the solvent altogether. semanticscholar.orgchemistrydocs.com

Water-Mediated Synthesis: Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. Knoevenagel condensations have been successfully performed in aqueous media. semanticscholar.orgrsc.org For instance, the synthesis of cinnamic acids has been achieved by reacting aromatic aldehydes and malonic acid in water under microwave irradiation, using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate as the base. semanticscholar.org This method offers rapid reaction times and a simple workup, where the product often precipitates from the reaction mixture upon cooling. semanticscholar.org Wittig reactions have also been successfully carried out in water, providing a green alternative for olefination. mdpi.com

Solvent-Free Synthesis: Reactions can also be conducted under solvent-free conditions, often by grinding the solid reactants together, sometimes with a catalytic amount of a solid support or phase-transfer agent. researchgate.net Another approach is the use of infrared irradiation to drive reactions between solid reactants, such as the condensation of an aldehyde with malonic acid, which can produce cinnamic acids without any solvent. scirp.org These methods minimize waste and can lead to higher reaction rates due to the high concentration of reactants. chemistrydocs.com

Catalytic Approaches for Sustainable this compound Production

The development of efficient and recyclable catalysts is a key aspect of sustainable chemical production. uu.nl For the synthesis of this compound, this involves moving away from stoichiometric reagents and hazardous catalysts like pyridine.

Heterogeneous and Recyclable Catalysts: Instead of homogeneous catalysts that are difficult to separate from the reaction mixture, solid-supported catalysts are being employed. For the Knoevenagel condensation, catalysts like amine-modified cellulose (B213188) paper have been used, offering a renewable and biodegradable support that can be easily removed and potentially reused. mdpi.com Similarly, nano-catalysts, such as TiO2-based materials, have been used to promote condensations under solvent-free conditions, with the advantage of easy recovery and reuse for several cycles. researchgate.net

Organocatalysis and Benign Catalysts: The use of less toxic organocatalysts is another green approach. Triethylamine has been successfully used as a surrogate for carcinogenic pyridine in the Knoevenagel condensation, providing comparable yields while being easier to handle and recycle. rsc.org Ionic liquids, such as DABCO-based ionic liquids, have also been shown to effectively catalyze the Knoevenagel condensation in water at room temperature, with the catalyst being recyclable for multiple runs without loss of activity. rsc.org Even natural catalysts, such as extracts from henna leaves, have been explored for promoting condensation reactions, representing an ultimate green approach. researchgate.net

Chemo- and Regioselective Synthesis of this compound Isomers and Analogs

The synthesis of specific isomers and analogs of this compound necessitates precise control over chemical reactions to ensure that bonds are formed at the correct positions (regioselectivity) and that the desired functional groups react selectively (chemoselectivity). Key methodologies enabling this control include the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction.

The Knoevenagel condensation is a widely employed method for forming the carbon-carbon double bond in cyanocinnamic acids. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of a compound with an active methylene group, such as cyanoacetic acid or its esters, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base like piperidine or pyridine. wikipedia.orgnih.gov

The regioselectivity of the final product is determined by the starting aromatic aldehyde. To synthesize this compound, 3-cyanobenzaldehyde is used as the precursor. Similarly, isomers like 4-cyanocinnamic acid are synthesized using 4-cyanobenzaldehyde. The synthesis of analogs is achieved by using appropriately substituted benzaldehydes. For instance, 4-dimethylamino-α-cyanocinnamic acid is synthesized via the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde (B131446) with 2-cyanoacetic acid. doi.org

The reaction mechanism allows for high selectivity due to the reactivity of the active methylene group, which is acidic enough to be deprotonated by a mild base, creating a nucleophilic carbanion that attacks the aldehyde's carbonyl carbon. researchgate.netyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction offers another powerful route for the stereoselective synthesis of alkenes, including cyanocinnamic acid derivatives. wikipedia.orgconicet.gov.ar This reaction involves the use of a stabilized phosphonate carbanion, which reacts with an aldehyde or ketone to produce an alkene. organicchemistrydata.orgorganic-chemistry.org A significant advantage of the HWE reaction is its strong preference for forming the thermodynamically more stable (E)-alkene (trans isomer), providing excellent stereocontrol. wikipedia.orgorganic-chemistry.org

In the context of cyanocinnamic acid synthesis, an appropriate phosphonate ester bearing a cyano group is deprotonated with a base to form a nucleophilic anion. This anion then reacts with a benzaldehyde derivative. The choice of benzaldehyde (e.g., 3-cyanobenzaldehyde) determines the final regioisomer. The reaction proceeds through an oxaphosphetane intermediate, which decomposes to yield the E-alkene and a water-soluble phosphate (B84403) byproduct that is easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org

The table below illustrates the synthesis of different cyanocinnamic acid isomers and analogs using these selective methods.

ProductSynthetic MethodKey PrecursorsCatalyst/BaseSelectivityReference
4-Cyanocinnamic acidKnoevenagel Condensation4-Cyanobenzaldehyde, Malonic acidPyridine/PiperidineRegioselective
4-dimethylamino-α-cyanocinnamic acidKnoevenagel Condensation4-(dimethylamino)benzaldehyde, 2-Cyanoacetic acidPiperidineRegio- & Chemoselective doi.org
(E)-AlkenesHorner-Wadsworth-EmmonsPhosphonate ester, Aldehyde/KetoneNaH, NaOMe, BuLiStereoselective (E-isomer) organic-chemistry.org
3-Substituted 2-cyanoacrylic acidsKnoevenagel-type CondensationSubstituted Aldehydes, Ethyl α-cyanoacetateAlkaline mediumRegioselective researchgate.net

Optimization Strategies for Yield and Purity in this compound Synthesis

Maximizing the yield and ensuring the high purity of this compound are critical for its subsequent applications. Optimization strategies focus on refining reaction conditions, improving purification techniques, and implementing rigorous analytical monitoring.

Reaction Condition Optimization: For syntheses like the Knoevenagel condensation, several parameters can be adjusted to enhance yield and purity.

Reaction Time: The duration of the reaction must be sufficient for completion without promoting the formation of degradation products. A typical timeframe for the Knoevenagel synthesis of cyanocinnamic acids is 4–6 hours. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) can help determine the optimal endpoint.

Catalyst and Solvent Choice: The choice of catalyst and solvent system significantly impacts reaction efficiency. Weakly basic amines like pyridine and piperidine are effective catalysts for the Knoevenagel condensation. wikipedia.orgnih.gov The use of fresh, high-purity solvents is essential, as impurities can interfere with the reaction and reduce the purity of the final product. gyrosproteintechnologies.com In some protocols, performing the reaction in water under solvent-free conditions has been explored as a "green" alternative that can also simplify product isolation.

Purification Strategies: Post-synthesis purification is a critical step to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization: This is a fundamental technique for purifying the solid product. A suitable solvent or solvent mixture (e.g., ethanol/water) is chosen in which the this compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

Chromatography: For higher purity requirements, column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed. gyrosproteintechnologies.com HPLC is particularly effective for separating the desired product from closely related impurities. gyrosproteintechnologies.comnih.gov

Washing: Simple washing of the crude product with appropriate cold solvents can effectively remove soluble byproducts, such as the dialkylphosphate salt generated in the HWE reaction. organic-chemistry.org

Purity and Yield Analysis: The effectiveness of optimization strategies is quantified through rigorous analysis.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is a standard method to determine the percentage purity of the synthesized compound. gyrosproteintechnologies.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structural identity of the synthesized this compound. For instance, ¹H NMR can confirm the trans-alkene configuration by the characteristic coupling constant (J ≈ 16 Hz) of the vinyl protons.

Mass Spectrometry (MS): This technique verifies the molecular weight of the product, confirming its identity. gyrosproteintechnologies.com

The following table summarizes key optimization parameters for the synthesis of cyanocinnamic acid derivatives.

ParameterStrategyEffect on Yield/PurityAnalytical MethodReference
Temperature Maintain optimal range (e.g., 80-100°C)Increases yield by preventing side reactions and ensuring completion.TLC, HPLC
Reaction Time Monitor for completion (e.g., 4-6 hours)Maximizes product formation while minimizing degradation.TLC, HPLC
Purification Recrystallization, HPLCRemoves unreacted precursors and byproducts, increasing purity.HPLC, NMR gyrosproteintechnologies.com
Solvents Use fresh, high-purity solventsReduces side reactions and contamination.HPLC gyrosproteintechnologies.com
Catalyst Precise control of catalyst type and amountOptimizes reaction rate and minimizes byproducts.TLC wikipedia.orgnih.gov

By systematically applying these optimization strategies, the synthesis of this compound can be rendered more efficient, yielding a product of high purity suitable for advanced research and development.

Comprehensive Chemical Reactivity and Transformation Studies of 3 Cyanocinnamic Acid

Photochemical Reactivity of 3-Cyanocinnamic Acid

The study of solid-state photochemical reactions provides unique insights into how the arrangement of molecules in a crystal lattice dictates chemical outcomes. This principle, known as topochemistry, is particularly relevant to cinnamic acids and their derivatives, including this compound.

In the solid state, the photochemical behavior of this compound is governed by the topochemical principle, which posits that reactions in crystals proceed with a minimum of atomic and molecular movement. The primary photochemical reaction for many cinnamic acid derivatives is a [2+2] cycloaddition, leading to the formation of a cyclobutane (B1203170) ring. This photodimerization is highly dependent on the crystal packing of the reactant molecules.

For a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of approximately 4.2 Å or less. Depending on the specific crystalline form (polymorph), different stereoisomeric dimers can be produced. Research has shown that this compound can participate in such [2+2] topochemical cycloadditions. rsc.org The specific stereochemistry of the resulting cyclobutane derivative is determined by the spatial relationship of the monomers within the crystal lattice before irradiation.

While the static arrangement of molecules in a crystal is a primary determinant of reactivity, subtle molecular motions can play a crucial role. The photoreactivity of this compound is influenced by the degree of molecular freedom within its crystal structure. rsc.org Even if the initial ground-state geometry is not perfectly aligned for reaction, thermal energy can induce slight movements or oscillations, bringing the reactive double bonds into a favorable conformation for dimerization.

The mechanism of photodimerization is also facilitated by π-π overlap between the aromatic rings and the conjugated systems of adjacent molecules. These interactions help to pre-organize the molecules in a stacked arrangement within the crystal. mdpi.com Effective π-π stacking ensures that the ethylenic double bonds are in close proximity, which is a prerequisite for the cycloaddition reaction. The extent of this overlap can influence the efficiency and rate of the photochemical reaction. Molecular packing that maximizes π-π interactions often leads to a higher propensity for photodimerization. mdpi.com

Several factors can influence the solid-state photoreactivity of this compound, with temperature and crystal packing being the most significant.

Temperature: Temperature can have a profound effect on the photoreactivity of this compound. It has been observed that a crystalline form of this compound that is unreactive at room temperature becomes photoreactive when heated to 130 °C. rsc.org This temperature-dependent reactivity is attributed to an increase in molecular motion at elevated temperatures, which allows the molecules to achieve the necessary alignment for the [2+2] cycloaddition to proceed.

Crystal Packing: The specific polymorph or crystal packing arrangement is the most critical factor. The topochemical principle dictates that only certain packing arrangements will be photoactive. nsf.gov For instance, cinnamic acids can crystallize in different forms (α, β, and γ forms), where the molecules are packed in head-to-head or head-to-tail arrangements with varying distances between the double bonds. This structural variation directly determines whether a dimer will form and what its stereochemistry will be. The presence of substituents, like the cyano group in this compound, significantly influences how the molecules pack in the solid state, thereby controlling their photochemical destiny.

Table 1: Factors Affecting Photodimerization of this compound

FactorDescriptionEffect on Reactivity
Crystal Packing (Polymorphism) The specific arrangement of molecules in the crystal lattice. The relative orientation and distance between double bonds of adjacent molecules are key.Determines if the [2+2] cycloaddition is possible and dictates the stereochemistry of the resulting dimer. Only specific polymorphs are photoactive. nsf.goviupac.org
Temperature Thermal energy supplied to the crystal.Can induce molecular motion, enabling molecules in an otherwise unreactive crystal to achieve the necessary geometry for dimerization. rsc.org An unreactive form may become reactive upon heating.
π-π Overlap The degree of interaction between the aromatic systems of neighboring molecules.Stronger π-π interactions can help pre-align the molecules in a favorable stacked conformation, promoting the efficiency of the photodimerization reaction. mdpi.com
Wavelength of Irradiation The energy of the light used to initiate the reaction.The wavelength must be absorbed by the molecule to promote it to an excited state where the reaction can occur.

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional group that allows this compound to undergo a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Like other carboxylic acids, this compound can be converted into esters and amides. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The formation of an ester from this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, the reaction can be performed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with the alcohol.

Amidation: Amide synthesis requires the coupling of this compound with a primary or secondary amine. Direct condensation of the carboxylic acid and amine requires high temperatures to drive off water and is often inefficient. youtube.com More commonly, coupling reagents are used to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to facilitate amide bond formation under mild conditions. analis.com.my The general approach involves the in-situ formation of an active ester intermediate, which is then readily attacked by the amine.

Table 2: General Reactions of the Carboxylic Acid Moiety

Reaction TypeReactantsConditionsProduct
Fischer Esterification This compound, Alcohol (R-OH)Acid catalyst (e.g., H₂SO₄), Heat3-Cyanocinnamate Ester
Amidation This compound, Amine (R-NH₂)Coupling agent (e.g., EDC, DCC), SolventN-substituted-3-cyanocinnamide

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). organic-chemistry.org For cinnamic acids, this reaction usually requires forcing conditions, such as high temperatures or the presence of specific catalysts. The stability of the resulting carbanion or radical intermediate is key to the reaction's feasibility.

The presence of the electron-withdrawing cyano group on the aromatic ring can influence the electronic properties of the molecule, but the primary factor for decarboxylation is often the stability of the intermediate formed upon loss of CO₂. Acid-catalyzed decarboxylation pathways have been studied for various cinnamic acids. researchgate.net This process typically involves protonation of the double bond, followed by the loss of carbon dioxide to form a resonance-stabilized carbocation. The reaction is often driven by the formation of a stable final product. Another potential pathway could involve microbial or enzymatic decarboxylation, as has been observed for other substituted cinnamic acids where specific enzymes can catalyze the removal of the carboxyl group. nih.gov

Reduction Reactions of the Carboxylic Acid Group in this compound

The reduction of the carboxylic acid group in this compound to a primary alcohol presents a significant synthetic challenge due to the presence of two other reducible functional groups: the carbon-carbon double bond and the cyano group. The choice of reducing agent is critical to achieving the desired selectivity.

Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org However, LiAlH₄ is a highly reactive reagent that also readily reduces nitriles to primary amines and can, under certain conditions, reduce the conjugated double bond. masterorganicchemistry.com Therefore, treatment of this compound with LiAlH₄ is expected to result in a mixture of products, with the primary product likely being a molecule where all three functional groups have been reduced.

Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are often noted for their ability to selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com Boranes are also effective at reducing nitriles. youtube.com The reduction of carboxylic acids with borane is generally rapid and efficient. youtube.comorganic-chemistry.org However, the relative rates of reduction for the carboxylic acid versus the nitrile and the potential for hydroboration of the alkene must be considered. The selectivity can sometimes be influenced by reaction conditions.

Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids or their corresponding carboxylate ions, which are poor electrophiles. libretexts.orgorganic-chemistry.org Therefore, NaBH₄ would not be effective for the reduction of the carboxylic acid group in this compound under standard conditions. More specialized and milder methods, such as catalytic hydrosilylation, have been developed for the selective reduction of carboxylic acids to aldehydes, but their application to a multifunctional substrate like this compound would require careful optimization to avoid reaction at the other sites. masterorganicchemistry.com

Table 1: Expected Reactivity of Common Reducing Agents with this compound Functional Groups
Reducing AgentCarboxylic Acid (-COOH)Olefinic Bond (C=C)Cyano Group (-CN)Expected Selectivity
LiAlH₄Reduced to -CH₂OHCan be reducedReduced to -CH₂NH₂Low (likely reduces all groups)
BH₃ ComplexesReduced to -CH₂OHCan undergo hydroborationReduced to -CH₂NH₂Moderate (selective for -COOH over esters, but reacts with -CN) commonorganicchemistry.comyoutube.com
NaBH₄No reactionNo reactionNo reactionHigh (unreactive)

Transformations of the Carbon-Carbon Double Bond in this compound

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation, a common method for reducing alkenes to alkanes. libretexts.org This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgembibe.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction, which is particularly important given the presence of the reducible cyano and aromatic groups.

Studies on the closely related cinnamic acid have shown that various catalysts can be employed, with differing outcomes. mdpi.com

Palladium on carbon (Pd/C) is a common catalyst that effectively hydrogenates the C=C double bond. However, under more forcing conditions, it can also lead to the reduction of the aromatic ring. mdpi.com

Ruthenium on carbon (Ru/C) has been shown to be a less selective catalyst, capable of hydrogenating the C=C bond, the aromatic ring, and the carboxylic acid group in cinnamic acid. mdpi.com

Bimetallic catalysts , such as Ru-Sn/Al₂O₃, have been investigated to achieve higher selectivity. For cinnamic acid, this catalyst was found to hydrogenate the carboxylic acid group to some extent, while complete inhibition of C=C bond hydrogenation was challenging. mdpi.com

In the context of this compound, catalytic hydrogenation would be expected to readily reduce the olefinic bond to yield 3-cyano-3-phenylpropanoic acid. Achieving this transformation selectively without reducing the cyano group or the phenyl ring would require careful selection of the catalyst and control of reaction parameters such as pressure and temperature. Furthermore, asymmetric hydrogenation of β-cyanocinnamic esters has been successfully developed, achieving excellent enantioselectivities with the use of rhodium catalysts and chiral ligands. orgsyn.org This suggests that stereocontrolled reduction of the double bond in this compound derivatives is feasible.

Table 2: Catalysts Used in the Hydrogenation of Cinnamic Acid and Their Observed Products
CatalystPrimary Product(s)Reference
5% Pd/CBenzene (B151609) propanoic acid (from C=C reduction), Cyclohexane propanoic acid (from ring reduction) mdpi.com
5% Ru/CBenzene propanoic acid, Cyclohexane propanoic acid, Cyclohexyl propanol (from C=C, ring, and -COOH reduction) mdpi.com
Ru-Sn/Al₂O₃Benzene propanoic acid, Cinnamyl alcohol (from -COOH reduction) mdpi.com

The double bond of this compound can undergo electrophilic addition reactions, where an electrophile breaks the π bond, leading to the formation of two new σ bonds. commonorganicchemistry.com The regioselectivity of this addition is governed by the electronic effects of the substituents attached to the double bond. In this compound, the double bond is part of a conjugated system involving both the phenyl ring and the carboxylic acid group.

The reaction proceeds via the formation of a carbocation intermediate after the initial attack by the electrophile. commonorganicchemistry.comorganic-chemistry.org The stability of this carbocation determines the final product, a principle summarized by Markovnikov's rule. youtube.com For this compound, the substituents significantly influence the electron density of the double bond. The phenyl group can donate electron density through resonance, while the meta-substituted cyano group and the α-carboxylic acid group are both electron-withdrawing.

In the addition of a hydrogen halide like HBr, the proton (H⁺) acts as the electrophile. It will add to the carbon of the double bond that results in the formation of the more stable carbocation.

Addition to the α-carbon: This would place the positive charge on the β-carbon, adjacent to the phenyl ring. This carbocation is stabilized by resonance with the phenyl ring.

Addition to the β-carbon: This would place the positive charge on the α-carbon, adjacent to the electron-withdrawing carboxylic acid group. This carbocation would be significantly destabilized.

Therefore, the addition of an electrophile like H⁺ is expected to occur at the α-carbon, leading to a resonance-stabilized benzylic carbocation. The subsequent attack by the nucleophile (e.g., Br⁻) on the β-carbon would yield the final product. This outcome is consistent with Markovnikov's rule, where the hydrogen adds to the carbon that is already bonded to a hydrogen (the α-carbon). youtube.com

While cinnamic acids are well-known for their photochemical [2+2] cycloadditions (photodimerization), their double bond can also participate in other types of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. acs.orgpearson.comtishreen.edu.sy

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com Cinnamic acid and its derivatives can act as dienophiles. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In this compound, both the cyano and carboxylic acid groups are electron-withdrawing, making it a potentially reactive dienophile. A study on the Diels-Alder reaction of various cinnamic acid derivatives with cyclopentadiene demonstrated the formation of bicyclic adducts. acs.org The reaction rates and the endo/exo selectivity of the products were found to be influenced by the electronic nature of the substituents on the phenyl ring. acs.org

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (such as an alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org A theoretical study investigated the 1,3-dipolar cycloaddition between aryl azides (as the 1,3-dipole) and cinnamic acid (as the dipolarophile). tishreen.edu.sy The study concluded that the reaction proceeds to form stable five-membered triazoline rings. The reaction rates were found to be very slow but spontaneous, and substituents on the aryl azide had some effect on the reaction's spontaneity. tishreen.edu.sy This indicates that this compound could similarly serve as a dipolarophile in reactions with various 1,3-dipoles to synthesize five-membered heterocycles.

Reactivity of the Cyano Group in this compound

The cyano (nitrile) group of this compound is a versatile functional group that can undergo nucleophilic addition to its carbon-nitrogen triple bond.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. wikipedia.orgwikipedia.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. tishreen.edu.syresearchgate.net

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid. wikipedia.org The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. researchgate.net The final products are the corresponding carboxylic acid and an ammonium salt. wikipedia.orgresearchgate.net Applying this to this compound would yield cinnamic acid-3-carboxylic acid and ammonium chloride.

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base such as sodium hydroxide (NaOH). wikipedia.org The hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon. pearson.com The initial product is the salt of the carboxylic acid (a carboxylate) and ammonia gas is evolved. wikipedia.org Subsequent acidification of the reaction mixture would be required to obtain the free dicarboxylic acid.

Alcoholysis: The reaction of a nitrile with an alcohol is known as alcoholysis. The outcome of this reaction can vary depending on the conditions.

Pinner Reaction: In the presence of an anhydrous acid catalyst (like HCl gas), a nitrile reacts with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.org These salts can be isolated or further reacted. For example, hydrolysis of the Pinner salt with water yields an ester. wikipedia.org

Ritter Reaction: This reaction involves treating a nitrile with an alcohol in the presence of a strong acid. pearson.com It differs from the Pinner reaction in that it typically requires an alcohol that can form a stable carbocation (secondary or tertiary). pearson.com The carbocation is attacked by the nitrile nitrogen, and subsequent hydrolysis leads to the formation of an N-substituted amide.

Nucleophilic Additions to the Cyano Group

The cyano (nitrile) group features a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity is analogous to that of a carbonyl group. ucalgary.ca Nucleophilic addition to the nitrile in this compound can lead to a variety of important chemical transformations, most notably hydrolysis.

Hydrolysis:

Under aqueous acidic or basic conditions, the cyano group of this compound is expected to undergo hydrolysis. This reaction typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to a carboxylic acid. byjus.comyoutube.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable 3-amido-cinnamic acid. chemistrysteps.com Under forcing conditions (e.g., prolonged heating), this amide intermediate can undergo further hydrolysis to yield benzene-1,3-dicarboxylic acid (isophthalic acid). chemistrysteps.com

Base-Catalyzed Hydrolysis : With a strong base like sodium hydroxide, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.comchemistrysteps.com The resulting imine anion is protonated by water to form the imidic acid, which rearranges to the amide. libretexts.org Continued hydrolysis of the amide under basic conditions yields the corresponding carboxylate salt. Subsequent acidification is required to produce the final dicarboxylic acid product. openstax.orgbyjus.com

While specific experimental data for this compound is not extensively detailed in readily available literature, the hydrolysis of aromatic nitriles is a well-established and predictable transformation.

Table 1: Expected Products from Nucleophilic Addition to the Cyano Group
Reaction TypeReagentsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., aq. HCl or H₂SO₄), heat3-(Carbamoyl)cinnamic acidBenzene-1,3-dicarboxylic acid
Base-Catalyzed Hydrolysis1. NaOH (aq), heat 2. H₃O⁺ (workup)3-(Carbamoyl)cinnamic acidBenzene-1,3-dicarboxylic acid

Reductive Transformations of the Cyano Group in this compound

The cyano group can be reduced to either a primary amine or an aldehyde, or it can be completely removed through reductive decyanation. wikipedia.org

Reduction to Amines:

The complete reduction of a nitrile yields a primary amine. libretexts.org This is a valuable transformation for synthesizing aminomethyl compounds.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium (Pd), or platinum (Pt). wikipedia.orglibretexts.org The reaction typically requires elevated temperature and pressure. For this compound, this would result in the formation of 3-(aminomethyl)cinnamic acid. Depending on the catalyst and conditions, the alkene double bond may also be reduced.

Chemical Reduction : Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. libretexts.orglibretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org This method offers a reliable route to 3-(aminomethyl)cinnamic acid.

Reduction to Aldehydes:

Partial reduction of the nitrile group can yield an aldehyde. This requires a less reactive hydride reagent that can stop the reaction at the intermediate imine stage, which is then hydrolyzed during workup. Diisobutylaluminium hydride (DIBAL-H) is the standard reagent for this transformation. libretexts.orgwikipedia.org The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction, followed by acidic workup to hydrolyze the intermediate imine to 3-formylcinnamic acid. libretexts.org

Reductive Decyanation:

In some synthetic strategies, the cyano group is used as an activating or directing group and is later removed. This process, known as reductive decyanation, replaces the C-CN bond with a C-H bond. nih.gov Various methods have been developed for this purpose, including dissolving metal reductions (e.g., Na or Li in liquid ammonia), radical-based methods, and transition-metal-catalyzed reactions. nih.govd-nb.info For example, a rhodium-catalyzed protocol using hydrosilane as the reducing agent can efficiently cleave C-CN bonds. organic-chemistry.org Applying such a method to this compound would yield cinnamic acid itself.

Table 2: Potential Reductive Transformations of the Cyano Group
TransformationTypical ReagentsExpected Product
Reduction to Primary Amine1. LiAlH₄ in ether 2. H₂O workup3-(Aminomethyl)cinnamic acid
Reduction to Primary AmineH₂, Raney Ni (or Pt, Pd)3-(Aminomethyl)cinnamic acid
Reduction to Aldehyde1. DIBAL-H in toluene, -78 °C 2. H₃O⁺ workup3-Formylcinnamic acid
Reductive DecyanationRh-catalyst, HydrosilaneCinnamic acid

Aromatic Ring Functionalization and Substitution Reactions of this compound

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The position of substitution is directed by the two existing substituents: the cyano group (-CN) and the propenoic acid group (-CH=CH-COOH).

Both the cyano group and the propenoic acid group are electron-withdrawing and act as deactivating, meta-directing groups. doubtnut.com The cyano group deactivates through both inductive effects and resonance, while the conjugated system of the propenoic acid group also withdraws electron density from the ring. Therefore, incoming electrophiles are directed to the positions meta to both substituents, which are positions 5 on the ring. Position 1 is substituted by the propenoic acid and position 3 by the cyano group. The remaining open positions are 2, 4, 5, and 6. Positions 2, 4, and 6 are ortho or para to at least one of the deactivating groups, making them less favorable for substitution. Position 5 is meta to both, making it the most likely site for electrophilic attack, although the doubly deactivated nature of the ring means that harsh reaction conditions may be required.

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. researchgate.net For this compound, this would be expected to produce 3-cyano-5-nitrocinnamic acid.

Halogenation : The introduction of a halogen (e.g., Br, Cl) is typically achieved using the diatomic halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). libretexts.orgpurechemistry.org This reaction would likely yield 5-bromo-3-cyanocinnamic acid or 5-chloro-3-cyanocinnamic acid.

Table 3: Predicted Aromatic Ring Functionalization Reactions
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄3-Cyano-5-nitrocinnamic acid
BrominationBr₂, FeBr₃5-Bromo-3-cyanocinnamic acid
ChlorinationCl₂, AlCl₃5-Chloro-3-cyanocinnamic acid

Advanced Derivatization and Analog Synthesis of 3 Cyanocinnamic Acid

Design and Synthesis of Esters and Amides of 3-Cyanocinnamic Acid for Structure-Reactivity Studies

The synthesis of esters and amides from this compound is a fundamental approach to systematically study structure-reactivity relationships. The carboxylic acid moiety can be readily converted into these derivatives, allowing for the introduction of a wide variety of functional groups.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst, are applicable. For instance, the reaction of this compound with various alcohols (ROH) yields the corresponding esters. These reactions allow for the introduction of different alkyl or aryl groups, which can modulate the electronic and steric properties of the molecule.

Amide synthesis is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. The conversion to the acyl chloride can be accomplished using reagents like thionyl chloride (SOCl₂). The resulting this compound chloride can then be reacted with a primary or secondary amine (R'R''NH) to afford the desired amide. A variety of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), can also be used to facilitate the direct amidation of this compound with amines, often in the presence of an activating agent like N-hydroxysuccinimide. molaid.com These methods provide access to a broad library of amides with diverse substituents on the nitrogen atom.

The synthesis of various cinnamic acid amides and esters has been reported, and their structure-activity relationships have been analyzed for different biological activities. nih.govnih.gov While these studies often focus on other substituted cinnamic acids, the synthetic methodologies are generally applicable to this compound. For example, a series of esters and amides of cinnamic acid were synthesized to evaluate their antimicrobial activity. nih.gov Another study synthesized cinnamic acid amides and esters to investigate their antioxidant and enzyme inhibitory activities. nih.gov The synthesis of (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoic acid, a related α-cyanocinnamic acid derivative, highlights the accessibility of these types of compounds. ontosight.ai

A general approach to the synthesis of α-cyanocinnamic acid amides and esters involves the reaction of the corresponding acyl chlorides with amines or alcohols. researchgate.net For example, the reaction of 3-(5-aryl-2-furyl)-2-cyanopropenoyl chlorides with diethylamine (B46881) or aniline (B41778) afforded the corresponding amides. researchgate.net

Reactant 1Reactant 2Product TypeSynthesis Method
This compoundAlcohol (e.g., Ethanol)EsterFischer-Speier Esterification
This compoundThionyl ChlorideAcyl ChlorideAcyl Halide Formation
This compound chlorideAmine (e.g., Diethylamine)AmideAcylation
This compoundAmine, DCC, N-hydroxysuccinimideAmideCarbodiimide Coupling molaid.com

Development of Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound scaffold is a versatile building block for the synthesis of various heterocyclic compounds. The presence of the cyano group, the carboxylic acid (or its derivatives), and the α,β-unsaturated system provides multiple reactive sites for cyclization reactions.

One notable application is in the synthesis of pyridine (B92270) derivatives. For example, polysubstituted pyridines can be prepared through a one-pot, three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction. core.ac.uk This reaction typically involves a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk While not directly starting from this compound, related cyanopyridines with desirable photophysical properties have been synthesized from p-aminocrotononitrile and heterocyclic alkynones in excellent yields. core.ac.uk The principles of such cyclizations could potentially be adapted for this compound derivatives. The synthesis of 3-cyano-2-oxo-1,2-dihydropyridines from chalcones (α,β-unsaturated ketones) has also been reported, indicating the utility of the α,β-unsaturated carbonyl system in forming pyridine rings. ekb.eg

Furthermore, the α-cyanocinnamic acid ester framework has been utilized in the synthesis of 3-cyanopyrrole derivatives. In one reported synthesis, an α-cyanocinnamic acid ethyl ester derivative was reacted with tosylmethyl isocyanide to produce the corresponding 3-cyanopyrrole. google.com

The reaction of substituted 2-cyanocinnamic acids can lead to different heterocyclic systems depending on the reaction conditions. Alkaline hydrolysis of these acids can yield 3-carboxymethylphthalimidines, while acid hydrolysis can result in the formation of phthalides. researchgate.net

Additionally, the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazo[1,2-a]pyridines, has been achieved through cyclization reactions of aminopyridines with chloro ketones. nih.gov While this example does not directly use this compound, it demonstrates a general strategy for constructing fused heterocyclic systems that could potentially be adapted.

Starting Material ScaffoldReagentsHeterocyclic Product
α,β-Unsaturated Ketone (Chalcone)Cyanoacetamide, Base3-Cyano-2-oxo-1,2-dihydropyridine ekb.eg
α-Cyanocinnamic acid ethyl esterTosylmethyl isocyanide3-Cyanopyrrole derivative google.com
2-Cyanocinnamic acidBase (Alkaline Hydrolysis)3-Carboxymethylphthalimidine researchgate.net
2-Cyanocinnamic acidAcid (Acid Hydrolysis)Phthalide researchgate.net

Synthesis of Polymeric and Oligomeric Structures Derived from this compound

The presence of a polymerizable double bond in this compound makes it a candidate for the synthesis of polymeric and oligomeric materials. Solid-state photoreactions, in particular, have been explored for this purpose.

This compound can undergo [2+2] topochemical cycloadditions under photochemical conditions. researchgate.netmdpi.com It has been observed that while the 3-cyano isomer is unreactive at room temperature, it becomes reactive when heated to 130°C, which is attributed to increased molecular motion within the crystal lattice. researchgate.net This reaction leads to the formation of photodimers. biosynth.com Molecular dynamics simulations have been employed to study the solid-state photoreactivity of both 3- and 4-cyanocinnamic acids, confirming the importance of molecular motion and the potential for a two-step diradical pathway for dimerization. researchgate.netniscpr.res.in These studies suggest that the photodimerization is a stepwise process. biosynth.com

The photodimerization of cinnamic acids and their derivatives can lead to the formation of cyclobutane (B1203170) structures, specifically derivatives of truxillic and truxinic acids. researchgate.net The stereochemistry of the resulting dimer is dictated by the packing of the monomer molecules in the crystal.

While much of the research has focused on photodimerization, the formation of higher oligomers and polymers from related systems has also been reported. For example, the photodimerization and photopolymerization of α,ω-diarylpolyene monomers have been studied, where appropriate substitution allows for these reactions to occur in the crystalline state. nih.gov A derivative of α-cyanocinnamic acid, 4-(2-carboxyvinyl)-α-cyanocinnamic acid dimethyl ester, has been shown to be a photooligomerizable crystal.

MonomerReaction TypeProduct(s)Key Factor(s)
This compoundSolid-state photodimerizationCyclobutane photodimersTemperature (becomes reactive at 130°C) researchgate.net
4-(2-Carboxyvinyl)-α-cyanocinnamic acid dimethyl esterPhotooligomerizationOligomersCrystal packing

Chiral Resolution and Asymmetric Synthesis of Enantiopure this compound Analogs

The development of methods for obtaining enantiomerically pure derivatives of this compound is crucial for applications where stereochemistry is important. This can be achieved through either chiral resolution of a racemic mixture or by asymmetric synthesis.

Chiral resolution is a common technique for separating enantiomers. For carboxylic acids like this compound, this often involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. libretexts.orgwikipedia.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Asymmetric synthesis offers a more direct route to enantiopure compounds. A significant advancement in this area is the rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters. rsc.org This method provides an efficient pathway to chiral γ-aminobutyric acid (GABA) derivatives with excellent enantioselectivities (up to 99% ee) under mild conditions. rsc.org The use of ferrocene-thiourea chiral bisphosphine ligands has been shown to be particularly effective. rsc.org This approach has been successfully applied to the synthesis of key intermediates for drugs like (S)-Pregabalin, (R)-Phenibut, and (R)-Baclofen on a gram scale. rsc.org

Other asymmetric methods applicable to cinnamic acid derivatives include nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters to produce substituted phenylalanine derivatives with high yields and enantioselectivity. rsc.org Additionally, a copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides access to enantioenriched β-amino acid derivatives. nih.gov This reaction has been shown to work for unprotected cinnamic acid. nih.gov

MethodSubstrate TypeProduct TypeKey Features
Chiral ResolutionRacemic this compoundEnantiopure this compoundFormation of diastereomeric salts with a chiral base libretexts.orgwikipedia.org
Asymmetric Hydrogenationβ-Cyanocinnamic estersChiral γ-aminobutyric acid derivativesRhodium catalyst with chiral phosphine (B1218219) ligands; up to 99% ee rsc.org
Asymmetric Hydrogenationα-Benzamidocinnamic acid estersChiral phenylalanine derivativesNickel catalyst with R-BINAP; up to 96% ee rsc.org
Asymmetric HydroaminationCinnamic acid derivativesChiral β-amino acid derivativesCopper catalyst with a chiral ligand nih.gov

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives in Chemical Processes

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is essential for designing new molecules with desired properties. The electronic and steric effects of substituents on the phenyl ring, as well as modifications to the cyano and carboxylic acid groups, can significantly influence the reactivity of the molecule.

The position of the cyano group is a critical determinant of reactivity. It has been noted that this compound exhibits different reactivity patterns compared to its structural isomer, 4-cyanocinnamic acid, under similar conditions. This difference can be attributed to the distinct electronic influence of the meta- versus para-cyano group on the cinnamic acid backbone.

Structure-reactivity relationships are often explored through systematic modifications of the molecular structure and subsequent kinetic or mechanistic studies. scribd.com For example, the introduction of different substituents on the phenyl ring of cinnamic acid derivatives can alter the electron density of the aromatic ring and the conjugated system, thereby affecting reaction rates and equilibria. The Hammett equation is a classical tool for quantifying these electronic effects in benzene (B151609) derivatives.

In the context of materials science, the structure-property relationships of triphenylamine-based α-cyanocinnamic acid compounds have been investigated for their nonlinear optical (NLO) properties. scielo.org.mx It was found that substituting the α-cyanocinnamic acid moiety with fluorine atoms can enhance the NLO response, demonstrating a clear link between structure and a specific physical property. scielo.org.mx

Furthermore, structure-performance relationships of phenyl cinnamic acid derivatives have been studied in the context of their use as matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.net A library of 59 phenylcinnamic acid derivatives was synthesized to investigate how structural modifications to the carboxylic acid moiety and the substitution pattern on the aromatic ring affect their performance as MALDI matrices. researchgate.net

Kinetic and thermodynamic studies on the reactions of related systems, such as the cyanation reactions of alkyl-13-epicobalamins, have demonstrated how structural changes can impact reaction mechanisms and equilibrium constants. rsc.org Such detailed mechanistic studies are crucial for building a comprehensive understanding of structure-reactivity relationships.

Derivative ClassInvestigated Process/PropertyKey Structural Feature(s)Observed Relationship
Isomers of Cyanocinnamic acidGeneral ReactivityPosition of the cyano group (meta vs. para)3- and 4-isomers show different reactivity patterns
Triphenylamine-based α-cyanocinnamic acidsNonlinear Optical (NLO) PropertiesFluorine substitutionFluorine substitution enhances the NLO response scielo.org.mx
Phenyl cinnamic acid derivativesMALDI-MS Matrix PerformanceCarboxylic acid modification and aromatic substitution patternStructural modifications significantly impact matrix performance researchgate.net

Comprehensive Spectroscopic and Computational Characterization of 3 Cyanocinnamic Acid Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 3-Cyanocinnamic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. weebly.com For this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution, along with solid-state NMR (ssNMR) for solid-phase characterization, offers a complete structural picture.

The unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achieved through a synergistic application of 1D and 2D NMR experiments. omicsonline.orgemerypharma.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (multiplicity), which reveals adjacent proton relationships. emerypharma.com The ¹³C NMR spectrum, often proton-decoupled, shows the number of unique carbon atoms. For this compound, characteristic signals are expected for the carboxylic acid, the vinyl protons, the aromatic protons, the nitrile carbon, and the aromatic carbons.

2D NMR - Homonuclear Correlation (COSY): Correlation Spectroscopy (COSY) is a homonuclear experiment that maps ¹H-¹H J-couplings, identifying protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the two vinylic protons (Hα and Hβ) and among the protons on the aromatic ring, confirming their connectivity.

2D NMR - Heteronuclear Correlation (HMQC/HSQC and HMBC): These experiments reveal correlations between protons and carbons.

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment identifies direct, one-bond C-H connections. core.ac.uklibretexts.org Each cross-peak in the 2D map links a specific proton to the carbon atom it is directly attached to.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.edulibretexts.org For instance, the vinylic proton Hα would show an HMBC correlation to the carbonyl carbon of the carboxylic acid group and to the aromatic carbon C1. The aromatic protons would show correlations to neighboring aromatic carbons and the nitrile carbon, confirming the substitution pattern.

The combination of these techniques allows for the complete and confident assignment of all ¹H and ¹³C chemical shifts, solidifying the structural elucidation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
-COOH ~12.0-13.0 ~167 HMBC to Hα, Hβ
- ~120-125 HSQC to Hα; HMBC to -COOH, Cβ, C1
~6.5 - COSY to Hβ; HMBC to -COOH, Cβ, C1
- ~140-145 HSQC to Hβ; HMBC to -COOH, Cα, C1
~7.6 - COSY to Hα; HMBC to -COOH, Cα, C1
C1 - ~135 HMBC to Hα, Hβ, H2, H6
C2 - ~130 HSQC to H2; HMBC to H6, C4
H2 ~7.8-8.0 - COSY to H4, H6 (meta); HMBC to C4, C6
C3 - ~112 HMBC to H2, H4
C4 - ~133 HSQC to H4; HMBC to H2, H5, C2, C6
H4 ~7.6-7.8 - COSY to H2, H5; HMBC to C2, C6
C5 - ~132 HSQC to H5; HMBC to H4, H6, C1
H5 ~7.6-7.8 - COSY to H4, H6; HMBC to C1, C3
C6 - ~130 HSQC to H6; HMBC to H2, H5, C2, C4
H6 ~7.8-8.0 - COSY to H2, H5 (meta); HMBC to C2, C4

Note: Chemical shift values are approximate and can vary based on solvent and concentration.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of materials in their solid form at a molecular level. nih.govst-andrews.ac.uk It is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form—as different polymorphs can exhibit distinct ssNMR spectra due to differences in their local molecular environments. nih.gov

For this compound, ssNMR can provide critical insights into its crystal packing and the existence of different polymorphic forms. The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment is commonly used. In this experiment, differences in the isotropic chemical shifts of carbon atoms can distinguish between molecules in different crystallographic environments.

Key applications of ssNMR in the study of this compound include:

Polymorph Identification: Each polymorph of this compound will have a unique crystal lattice, leading to distinct short-range intermolecular interactions. These differences alter the electronic environment of the nuclei, resulting in a unique set of chemical shifts for each crystalline form.

Analysis of Intermolecular Interactions: The chemical shifts, particularly for atoms involved in hydrogen bonding (like the carboxylic acid group), are sensitive to the geometry and strength of these interactions. By analyzing these shifts, ssNMR can help elucidate the hydrogen-bonding networks that define the crystal packing.

Monitoring Phase Transitions: ssNMR can be used to monitor solid-state transformations, such as those induced by temperature or pressure, providing information on the kinetics and mechanisms of polymorphic transitions. researchgate.net

The analysis of crystal packing in cinnamic acids and their derivatives reveals that molecules are often arranged in head-to-tail or head-to-head hydrogen-bonded dimer motifs involving the carboxylic acid groups. rsc.org The presence of the cyano group in the 3-position can influence this packing by introducing additional dipole-dipole interactions or weak hydrogen bonds, potentially leading to novel packing arrangements and polymorphism. mdpi.com

Detailed Mass Spectrometric Fragmentation Pathway Elucidation of this compound and Related Compounds (in research contexts)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. researchgate.net For this compound, electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation pathways.

The mass spectrum of this compound (molecular weight: 173.17 g/mol ) would be expected to show a prominent molecular ion peak ([M]⁺˙ at m/z 173 in EI-MS or [M-H]⁻ at m/z 172 in negative ESI-MS). The fragmentation of cinnamic acid derivatives is well-documented and typically involves cleavages around the acrylic acid side chain and the aromatic ring. researchgate.netmdpi.com

A plausible fragmentation pathway for this compound under positive ionization conditions would include:

Loss of a hydroxyl radical (•OH): [M]⁺˙ → [M - OH]⁺ at m/z 156. This is a common fragmentation for carboxylic acids.

Loss of formic acid (HCOOH) or (H₂O + CO): [M]⁺˙ → [M - HCOOH]⁺˙ at m/z 127. This involves the decarboxylation and loss of a hydrogen atom.

Decarboxylation (loss of CO₂): [M]⁺˙ → [M - CO₂]⁺˙ at m/z 129. This results in the formation of a 3-cyanostyrene radical cation.

Formation of the cyanophenyl cation: Subsequent fragmentation of the side chain can lead to the formation of a stable cyanophenyl cation [C₇H₄N]⁺ at m/z 102.

In negative ion mode (ESI-MS/MS) of the deprotonated molecule [M-H]⁻ at m/z 172, a characteristic fragmentation is the loss of CO₂ (44 Da), leading to a prominent fragment ion at m/z 128. d-nb.info

Table 2: Predicted Mass Spectrometric Fragments of this compound

m/z (Positive Mode) Proposed Fragment Ion Formula Neutral Loss
173 Molecular Ion [M]⁺˙ C₁₀H₇NO₂ -
156 [M - OH]⁺ C₁₀H₆NO •OH
129 [M - CO₂]⁺˙ C₉H₇N CO₂
128 [M - COOH]⁺ C₉H₆N •COOH

Vibrational Spectroscopic Analysis (IR and Raman) of this compound and Derivatives

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are complementary and provide a detailed fingerprint of the functional groups present, their bonding environment, and intermolecular interactions. researchgate.net

The vibrational spectrum of this compound is characterized by the distinct modes of its functional groups: the carboxylic acid, the alkene, the aromatic ring, and the nitrile group.

Nitrile Group (-C≡N): The C≡N stretching vibration is a particularly useful diagnostic peak. It typically appears as a sharp, intense band in the Raman spectrum and a medium intensity band in the IR spectrum in the range of 2220-2240 cm⁻¹. nih.gov A Raman study of cyanocinnamic acid (CCA) identified this peak at 2227 cm⁻¹. nih.gov

Carbonyl Group (C=O): The C=O stretch of the carboxylic acid group gives rise to a very strong absorption in the IR spectrum, typically around 1680-1710 cm⁻¹, characteristic of a conjugated acid. docbrown.info

Hydroxyl Group (O-H): The O-H stretching vibration of the carboxylic acid appears as a very broad and strong absorption in the IR spectrum, centered around 3000 cm⁻¹, due to extensive hydrogen bonding in the solid state.

Alkene Group (C=C): The C=C stretching vibration of the vinyl group is expected around 1625-1640 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically appear in the region of 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) IR Intensity Raman Intensity
-OH (Carboxylic Acid) O-H stretch 2500-3300 Strong, Broad Weak
Aromatic C-H C-H stretch 3000-3100 Medium Strong
-C≡N (Nitrile) C≡N stretch 2220-2240 Medium Strong, Sharp
C=O (Carboxylic Acid) C=O stretch 1680-1710 Strong Medium
C=C (Alkene) C=C stretch 1625-1640 Medium Strong

The precise positions of vibrational bands, especially those of polar functional groups, are sensitive to the molecule's environment, including solvent polarity and hydrogen bonding.

The nitrile (-C≡N) stretching frequency is known to be a sensitive probe of its local environment. researchgate.netresearchgate.net In solution, hydrogen bonding between a solvent and the nitrogen atom of the nitrile group can cause a shift in the C≡N stretching frequency. For cyanocinnamic acid, dissolving the solid in a solvent like water leads to solvation and the formation of hydrogen bonds with the carboxyl and cyano groups. This interaction typically results in a slight shift of the -C≡N peak position compared to the pure solid form. researchgate.net

Similarly, the C=O stretching frequency is highly sensitive to hydrogen bonding. In the solid state, carboxylic acids typically form strong hydrogen-bonded dimers, which lowers the C=O frequency compared to the non-hydrogen-bonded monomeric form that can exist in dilute, nonpolar solutions. Changes in solvent can disrupt this dimerization, leading to observable shifts in the IR spectrum. This sensitivity allows vibrational spectroscopy to be a powerful tool for studying the intermolecular forces that govern the structure and properties of this compound in various states.

X-ray Crystallographic Studies of this compound and its Co-crystals/Salts

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate molecular structure, conformational details, and the nature of intermolecular interactions that dictate the packing of molecules in the solid state. nih.gov

Determination of Crystal Structure and Molecular Conformation

The crystal structure of a compound provides fundamental information, including the dimensions of the unit cell (the basic repeating unit of the crystal), the symmetry of the crystal lattice (described by its space group), and the precise coordinates of each atom. researchgate.net This information allows for the accurate determination of bond lengths, bond angles, and torsion angles, defining the molecule's conformation as it exists in the solid state.

While specific crystallographic data for this compound is not detailed in the surveyed literature, the parent compound, trans-cinnamic acid, is well-characterized and serves as an excellent structural archetype. Studies on cinnamic acid and its derivatives consistently show that the molecule tends to adopt a nearly planar conformation, which maximizes π-conjugation across the phenyl ring, the acrylic double bond, and the carboxylic acid group. core.ac.uknih.gov The crystal structure of co-crystals, where this compound would be combined with another molecule (an active pharmaceutical ingredient, for instance), can also be determined using this method, revealing how the two different molecules pack together. researchgate.net

Below is a table with representative crystallographic data for the parent trans-cinnamic acid, illustrating the type of information obtained from an X-ray diffraction study.

Parametertrans-Cinnamic Acid
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.79 Å, b = 18.01 Å, c = 5.66 Å, β = 97.0°
Molecules per Unit Cell (Z) 4
Key Features Near-planar molecule, Centrosymmetric dimer formation
Note: Data is for the parent compound trans-cinnamic acid and is illustrative of the parameters determined in a crystallographic study.

Analysis of Hydrogen Bonding and Intermolecular Interactions in this compound Solids

The solid-state architecture of carboxylic acids is typically dominated by hydrogen bonding. core.ac.uk For cinnamic acid and its derivatives, the most prominent and energetically significant interaction is the formation of a centrosymmetric dimer through a pair of strong O–H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.govresearchgate.net This interaction forms a characteristic eight-membered ring motif, which is a robust and frequently observed supramolecular synthon in carboxylic acid structures. researchgate.net

The table below details the typical geometry of the primary hydrogen bonds found in cinnamic acid dimers.

Interaction TypeDonor (D) - H···Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
Carboxylic Acid Dimer O–H···O=C~ 0.85~ 1.79~ 2.64~ 177
Note: Geometric parameters are representative values for cinnamic acid dimers and may vary slightly between different derivatives.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry provides powerful tools to investigate the properties of molecules at an electronic level, complementing experimental findings and offering predictive insights into structure, reactivity, and behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformer Analysis

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. scielo.org.mxnih.gov By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately calculate a molecule's optimized geometry, vibrational frequencies, and a host of electronic properties. scielo.org.mx

For this compound, DFT calculations can determine the relative stabilities of different conformers, such as the s-cis and s-trans isomers arising from rotation around the C-C single bond of the acrylic acid moiety. scielo.org.mxscielo.org.mx Furthermore, DFT is used to compute global reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and more reactive. Other calculated properties include ionization potential, electron affinity, chemical hardness, and electronegativity, which collectively provide a detailed picture of the molecule's reactivity. nih.gov Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack.

The following table presents representative electronic properties calculated via DFT for various substituted cinnamic acids, illustrating the data used for reactivity and stability analysis.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Electronegativity (χ)
Cinnamic acid-6.51-1.894.622.314.20
4-Hydroxycinnamic acid-5.98-1.624.362.183.80
4-Nitrocinnamic acid-7.45-3.214.242.125.33
Note: These values are illustrative and depend on the specific computational method (functional and basis set) used.

Molecular Dynamics (MD) Simulations of this compound in Solid and Solution States

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique allows researchers to observe the dynamic behavior of systems, providing insights into conformational changes, solvation effects, and the stability of molecular complexes. researchgate.netnih.gov

In the context of this compound, MD simulations can be applied to model its behavior in different environments. In a solution state, simulations can explore the solvation shell around the molecule and investigate its interactions with solvent molecules. researchgate.net MD is particularly valuable for studying the stability of this compound when interacting with a biological target, such as a protein receptor. nih.govkoreascience.kr By simulating the protein-ligand complex over nanoseconds, key metrics can be analyzed:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues in the protein, highlighting flexible regions and those that interact with the ligand. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex over the simulation time. nih.gov

In the solid state, MD simulations can be used to study phenomena like the nucleation and growth of crystals from a solution or melt, providing an atomistic view of the crystallization process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) Modeling for Chemical Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govnih.gov The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. nih.gov

For a class of compounds like cinnamic acid derivatives, a QSAR model is developed by:

Data Collection: Assembling a dataset of various cinnamic acid derivatives with experimentally measured biological activity (e.g., antimicrobial or antitubercular activity). nih.govresearchgate.net

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. asianpubs.org

Model Building: Using statistical methods, such as multiple linear regression (MLR), to build an equation that correlates a subset of the most relevant descriptors with the observed activity. nih.gov

Validation: Rigorously validating the model to ensure its statistical significance and predictive power for new, untested compounds. nih.gov

QSAR studies on cinnamic acid derivatives have successfully identified key descriptors related to their antimicrobial and antitubercular activities, providing insights that can guide the design of new, more potent analogues. nih.govmdpi.com Such a model could be used to predict the potential biological activity of this compound based on its calculated descriptors.

A related field, Quantitative Structure-Mechanism Relationship (QSMR), focuses on correlating molecular structure with the underlying mechanism of a chemical reaction or metabolic pathway.

Prediction of Nonlinear Optical (NLO) Properties and Charge Transfer Characteristics

The investigation of nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in optoelectronic technologies, such as optical switching and data processing. mdpi.com Organic compounds featuring a π-conjugated framework are particularly promising for these applications. nih.gov Computational quantum chemistry, especially Density Functional Theory (DFT), serves as a powerful tool for predicting the NLO behavior of molecules, offering insights into their electronic structure and response to external electric fields before synthesis. ijastems.org

Theoretical calculations are employed to determine key parameters that quantify a molecule's NLO response. These include the dipole moment (μ), the average polarizability (α), and, most importantly, the first-order hyperpolarizability (β). ajchem-a.com High hyperpolarizability values are often associated with significant intramolecular charge transfer (ICT), which arises from the electronic interactions between electron-donating and electron-accepting groups within the molecule, connected by a conjugated system. ijastems.org The stability of a molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. ijastems.org

A critical aspect of predicting charge transfer characteristics is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and the ease of electron transfer. nih.govnih.gov A smaller energy gap generally corresponds to higher polarizability, lower kinetic stability, and greater NLO activity, as it facilitates the transfer of charge within the molecule. nih.gov

For a molecule like this compound, the structure is composed of a phenyl ring and a carboxylic acid group, which are part of a conjugated system, and a cyano (-C≡N) group. The cyano group is a strong electron-withdrawing group, which can facilitate intramolecular charge transfer across the π-conjugated backbone. DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing the molecular geometry and calculating these electronic properties. ijastems.orgnih.gov The resulting data provides a quantitative prediction of the molecule's potential as an NLO material.

The predicted NLO and charge transfer parameters for a system like this compound are typically presented in a structured format to allow for comparison with reference materials like urea or other derivatives. ajchem-a.com

Table 1: Predicted NLO and Electronic Properties Note: The following table is a representative example of how data for this compound would be presented. Specific calculated values are dependent on the chosen computational model.

Parameter Symbol Description Representative Unit
Dipole Moment μ Measures the polarity of the molecule. Debye
Average Polarizability ⟨α⟩ Describes the molecule's ability to form an induced dipole moment in an electric field. esu
First-Order Hyperpolarizability β₀ Quantifies the second-order nonlinear optical response. A large value is desirable for NLO materials. esu
HOMO Energy EHOMO Energy of the highest occupied molecular orbital, related to the electron-donating ability. eV
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. eV

The evaluation of these parameters illustrates that charge transfer occurs within the molecule, which is evidence of its potential nonlinear optical properties. ijastems.org A low HOMO-LUMO energy gap, in particular, suggests that the molecule has high chemical reactivity and polarizability, making it a candidate for further investigation in materials science. nih.gov

Research Applications of 3 Cyanocinnamic Acid in Chemical Sciences and Materials Technology

3-Cyanocinnamic Acid as a Building Block in Complex Organic Synthesis

This compound, with its molecular formula C₁₀H₇NO₂, serves as a versatile building block in the field of organic synthesis. biosynth.comuni.lu Its structure, featuring a phenyl ring, a cyano group, and a carboxylic acid moiety connected by a propenoic acid backbone, provides multiple reactive sites for constructing more complex molecular architectures. biosynth.comontosight.ai

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active compounds and functional materials. nih.govopenmedicinalchemistryjournal.com this compound derivatives can be utilized in the synthesis of these important structures. For instance, the cyano group and the carboxylic acid functionality can participate in cyclization reactions to form various heterocyclic rings. Research has shown that related α-cyanocinnamic acid derivatives are valuable intermediates in the synthesis of nitrogen-containing heterocycles like pyridinones. acs.org The reactivity of the cyano group allows for its transformation into amines or its participation in addition reactions, which are key steps in the formation of heterocyclic systems. jocpr.com

The synthesis of substituted pyridines, for example, can be achieved through multi-component reactions involving α,β-unsaturated cyano compounds. While direct examples detailing the use of this compound are specific, the general reactivity pattern of cyanocinnamic acid derivatives suggests their potential in constructing a variety of nitrogen-containing heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com

Intermediate in the Synthesis of Natural Products and Analogues (chemical synthesis focus)

The structural framework of this compound makes it a suitable starting material or intermediate for the synthesis of various natural products and their analogues. Although direct total synthesis of a major natural product from this compound is not prominently reported, its derivatives, such as α-cyanocinnamic esters, are key intermediates in synthetic strategies. A notable example is the synthesis of (±)-Baclofen, a derivative of γ-aminobutyric acid (GABA). jocpr.com The synthesis involves a Michael addition of nitromethane (B149229) to an α-cyanocinnamate ester, which is a crucial carbon-carbon bond-forming step. jocpr.com This adduct is then further transformed to create the pyrrolidin-2-one skeleton, a core structure present in many bioactive molecules. jocpr.com

The general synthetic utility of cyanocinnamic acid derivatives as precursors is also evident in their use to create complex molecules through reactions like the Knoevenagel condensation, which is often a preliminary step to generate the cyanocinnamic structure itself. jocpr.com

Role of this compound in Photochemistry and Photoresponsive Materials

The presence of the cinnamic acid moiety in this compound imparts interesting photochemical properties, making it a valuable component in the design of photoresponsive materials.

Photoisomerization and Photodimerization Studies of this compound Derivatives for Material Design

Upon exposure to UV light, cinnamic acid and its derivatives can undergo [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers. acs.orgsemanticscholar.org This photodimerization is a key process in developing photoresponsive materials. The specific stereochemistry of the resulting dimer is often dictated by the packing of the molecules in the crystalline state, a principle established by Schmidt's topochemical rules. mdpi.combilkent.edu.tr

Studies on this compound have revealed interesting aspects of its solid-state photoreactivity. While structurally similar to 4-cyanocinnamic acid, which readily undergoes photodimerization, this compound was initially found to be unreactive under similar conditions. rsc.org This difference in reactivity was attributed to subtle differences in molecular motion within the crystal lattice. researchgate.net It was later discovered that by heating the crystals of this compound to 130°C during irradiation, it becomes photoreactive, demonstrating the influence of temperature on solid-state reactions. rsc.orgresearchgate.net This temperature-dependent reactivity offers a potential mechanism for controlling the photochemical behavior of materials. rsc.org

The photodimerization of cinnamic acid derivatives can lead to the formation of different stereoisomers, such as α-truxillic acid and β-truxinic acid derivatives. researchgate.net Molecular dynamics simulations have been employed to understand the dimerization pathway, suggesting a two-step diradical mechanism and highlighting the importance of optimal π-π overlap of the double bonds. biosynth.comresearchgate.net

Integration into Photo-Crosslinkable Polymers and Coatings

The ability of cinnamic acid derivatives to undergo photodimerization makes them excellent candidates for use as photo-crosslinking agents in polymers. rsc.orgnih.gov When incorporated into a polymer backbone or as pendant groups, the cinnamate (B1238496) moieties can form crosslinks upon irradiation with UV light, leading to changes in the polymer's properties, such as solubility and mechanical strength. google.commdpi.com This process is fundamental to the development of photolithographic resists and other patterned materials. google.com

While specific industrial applications of this compound in this area are not extensively documented in the provided results, the general principle is well-established for cinnamate-containing polymers. rsc.org The crosslinking reaction can transform a soluble polymer into an insoluble network, which is the basis for creating patterned images. google.com The cyano group in this compound could potentially influence the electronic properties and reactivity of the cinnamate group, offering a way to tune the photosensitivity of the resulting polymer.

Application of this compound as a Matrix in Mass Spectrometry Research (e.g., MALDI-MS)

The cyanocinnamic acid scaffold is fundamental to the field of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a soft ionization technique used for the analysis of large, nonvolatile molecules like proteins and peptides. In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound. The matrix strongly absorbs laser energy at a specific wavelength, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. While α-cyano-4-hydroxycinnamic acid (CHCA) is the most famous member of this family, the underlying principles apply to the broader class of cyanocinnamic acids.

Development of this compound Derivatives as Advanced MALDI Matrices

Research into improving MALDI-MS performance has led to the rational design and synthesis of derivatives of the cyanocinnamic acid core. The goal is to develop matrices that offer higher sensitivity, better resolution, and reduced background interference. A key strategy involves modifying the functional groups on the cinnamic acid core to alter its physicochemical properties, such as proton affinity and UV absorption.

One of the most successful examples is 4-chloro-α-cyanocinnamic acid (ClCCA), which was developed through the systematic variation of the functional groups of the α-cyanocinnamic acid structure. mdpi.com ClCCA has demonstrated superior performance compared to the traditional matrix, CHCA, particularly for proteomic analyses. It provides a significant increase in sensitivity and a more uniform response to peptides with varying basicity, allowing for much higher sequence coverage in protein digests. sysrevpharm.orgmdpi.com For instance, using ClCCA as a matrix for a 1 fmol bovine serum albumin digest resulted in a sequence coverage of 48%, a dramatic improvement over the 4% achieved with CHCA. mdpi.com Other halogenated derivatives, such as α-cyano-2,3,4,5,6-pentafluorocinnamic acid, have also been patented for use as MALDI matrices. nih.gov

mdpi.com
Table 1: Comparison of Selected Cyanocinnamic Acid-Based MALDI Matrices
Matrix CompoundKey Structural FeatureReported AdvantageReference
α-Cyano-4-hydroxycinnamic acid (CHCA)4-hydroxy groupStandard, widely used matrix for peptides and proteins.
4-Chloro-α-cyanocinnamic acid (ClCCA)4-chloro group (electron-withdrawing)Increased sensitivity, more uniform peptide response, higher sequence coverage.
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Mechanistic Studies of Ionization Enhancement and Analyte Detection

The mechanism by which MALDI matrices facilitate analyte ionization is a subject of ongoing research, but a key process is believed to be chemical ionization via proton transfer. Studies on cyanocinnamic acid derivatives have provided significant insights into this mechanism. The performance of these matrices is strongly linked to their gas-phase proton affinity. mdpi.com

The process is thought to occur as follows:

Laser Absorption: The matrix absorbs the energy from the laser pulse, leading to the sublimation of the matrix-analyte crystal.

Primary Ion Formation: In the dense plume of desorbed material, protonated matrix ions ([Matrix+H]⁺) are formed.

Proton Transfer: These protonated matrix ions act as chemical ionization reagents, transferring a proton to the analyte molecules (Analyte) in the gas phase: [Matrix+H]⁺ + Analyte → Matrix + [Analyte+H]⁺. mdpi.com

The efficiency of this proton transfer is critical for analyte detection. A matrix with a lower proton affinity (or whose protonated form is more acidic) will more readily donate a proton to the analyte. The development of ClCCA was based on the hypothesis that the electron-withdrawing chlorine atom would lower its proton affinity compared to CHCA. mdpi.com Experimental evidence supports this, showing that the higher acidity of the [ClCCA+H]⁺ ion leads to a more efficient proton transfer to analytes, especially those with low basicity, resulting in enhanced ionization and a more uniform signal response across a mixture of different peptides. mdpi.com In some cases, strong intermolecular hydrogen bonding between an analyte and the matrix can lead to the observation of analyte-matrix adduct ions, which provides further clues about the interactions within the MALDI plume. nih.gov

This compound in Dye-Sensitized Solar Cells (DSSCs) Research

In the field of renewable energy, the cyanoacrylic acid or cyanocinnamic acid moiety is a cornerstone in the design of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). DSSCs are a type of photovoltaic cell that uses a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (typically titanium dioxide, TiO₂) to absorb sunlight. The performance of a DSSC is critically dependent on the properties of the dye sensitizer (B1316253).

Role as an Anchoring Group in Organic Sensitizers for DSSCs

The cyanocinnamic acid group serves a dual function as both an electron acceptor and an anchoring group in the most common "push-pull" or D-π-A (Donor-π bridge-Acceptor) architecture of organic dyes. bohrium.com

Anchoring to TiO₂: The carboxylic acid portion of the group strongly binds (chemisorbs) to the surface of the TiO₂ semiconductor nanoparticle film. This robust anchoring is essential for creating the necessary interface for electron transfer and ensures the formation of a stable dye monolayer.

Electron Acceptor & Injection: The electron-withdrawing nature of both the cyano (-C≡N) and acrylic acid groups facilitates the directional flow of electrons within the dye molecule upon photoexcitation. In a D-π-A dye, light absorption promotes an electron from the highest occupied molecular orbital (HOMO), typically located on the donor part of the dye, to the lowest unoccupied molecular orbital (LUMO), which is localized on the cyanoacrylic acid acceptor/anchor. This intramolecular charge transfer positions the excited electron for efficient injection from the dye's LUMO into the conduction band of the TiO₂ semiconductor, initiating the flow of electric current. bohrium.com

jlu.edu.cn
Table 2: Examples of Organic Dyes Utilizing a Cyanoacrylic Acid Anchoring Group for DSSCs
Dye Name/ClassDonor Groupπ-LinkerKey Finding/Performance MetricReference
Phenothiazine (B1677639) DyesPhenothiazineVariousThe number and position of cyanocinnamic acid anchors were studied to optimize DSSC performance.
Coumarin-based Dyes (C6N)Diethylamino coumarinBenzothiazoleTheoretical studies show the cyanoacrylic acid anchor (C6N) provides a smaller energy gap and larger absorption region compared to a simple carboxylic acid anchor.
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Influence of Substitution Patterns on Charge Injection and Cell Performance

The acceptor group of a dye plays a pivotal role in the electron injection process from the excited dye molecule into the conduction band of the semiconductor. researchgate.net Modifications to this part of the molecule can drastically change the photovoltaic output. For instance, in studies on phenothiazine-triphenylamine dyes, replacing a rhodanine-3-acetic acid acceptor with a cyanoacetic acid group led to a remarkable 110% increase in conversion efficiency. researchgate.net This enhancement was attributed to better delocalization of the excited state, which facilitates more efficient electron injection. researchgate.net Similarly, increasing the number of cyanocinnamic acid anchoring groups on a phenothiazine dye has been shown to improve efficiency. researchgate.net

The nature of the entire ligand structure complexed with a metal center also dictates the cell's effectiveness. In cobalt(II) complexes used as sensitizers, ligands with delocalized π-electrons, such as 1,10-phenanthroline (B135089), can reduce the dye's bandgap energy. nih.gov This leads to higher power conversion efficiencies (PCE) compared to complexes without such ligands. nih.gov Furthermore, ligands with a greater number of coordinating carboxylate groups, like benzene-1,3,5-tricarboxylate, enhance binding to the TiO₂ surface and further improve efficiency. nih.gov The strategic use of co-adsorbents, such as chenodeoxycholic acid (CDCA), can also lead to an increase in the final efficiency of DSSCs by modifying the semiconductor surface and influencing dye aggregation. bibliotekanauki.pl

These findings collectively demonstrate that the performance of solar cells can be systematically optimized by tailoring the chemical structure of the sensitizer dye. The principles of modifying electron density, tuning energy levels, and enhancing surface binding through specific substitution patterns are central to designing more efficient dyes based on frameworks like this compound.

Table 1: Effect of Substituent Modification on Solar Cell Performance

Dye System/ModificationSubstituent/Modification DetailObserved EffectReference
Phenothiazine-Triphenylamine DyesReplacing rhodanine-3-acetic acid with cyanoacetic acid acceptor110% increase in conversion efficiency due to improved electron injection. researchgate.net
Copper(I) bis(diimine) Dyes4-methoxy (para) group on ancillary ligandActs as an electron-releasing group, enhancing Jsc. mdpi.com
Copper(I) bis(diimine) Dyes3,5-dimethoxy (meta) group on ancillary ligandActs as an electron-withdrawing group, detrimental to performance. mdpi.com
Copper(I) bis(diimine) Dyes3,4,5-trimethoxyphenyl group on ancillary ligandResulted in the highest overall photoconversion efficiency in the series. mdpi.com
Cobalt(II) ComplexesAddition of 1,10-phenanthroline ligandReduced bandgap energy, leading to a PCE increase of up to 60%. nih.gov
Phenothiazine DyesAddition of Chenodeoxycholic Acid (CDCA) co-adsorbentIncreased final power conversion efficiency. bibliotekanauki.pl

Supramolecular Chemistry and Self-Assembly Systems Involving this compound

Supramolecular chemistry investigates the organization of molecules into larger, functional structures through non-covalent interactions such as hydrogen bonding and π-π stacking. wikipedia.org this compound, with its carboxylic acid group, cyano group, and phenyl ring, is well-suited for participating in such self-assembly processes, leading to ordered systems with unique properties.

A prominent example of self-assembly directing chemical reactivity is the solid-state photodimerization of this compound. acs.org In the crystalline state, the molecules are arranged in a specific orientation where the carbon-carbon double bonds of adjacent molecules are positioned approximately 3.8 Å apart. acs.org While this proximity is close, it requires additional energy to achieve the precise orbital overlap necessary for a reaction. Consequently, the crystal is photoinert at room temperature. acs.org However, upon heating to 130 °C, thermal vibrations provide the required molecular motion to facilitate a [2+2] photocycloaddition reaction, yielding the corresponding truxinic acid dimer in 80% yield. acs.org This temperature-dependent reactivity is a clear demonstration of how a pre-organized, supramolecular assembly can control a chemical transformation.

The carboxylic acid moiety is a powerful functional group for directing self-assembly. Carboxylic acids commonly form hydrogen-bonded dimers, a motif that is fundamental in crystal engineering. wikipedia.org In more complex systems, such as those involving discotic liquid crystals, carboxylic acid groups can lead to the formation of not only dimers but also rarer cyclic hydrogen-bonded catemers (trimers, etc.), which then assemble into higher-order columnar structures. thieme-connect.com The carboxylic acid group of this compound can similarly be expected to drive the formation of such hydrogen-bonded assemblies.

Table 2: Supramolecular and Self-Assembly Behavior of this compound and Analogs

SystemType of Assembly/InteractionKey Finding/ApplicationReference
This compound CrystalSolid-State PhotodimerizationCrystal is photoinert at room temperature but reacts at 130 °C to form a truxinic dimer, showcasing thermal control over a supramolecularly-guided reaction. acs.org
Carboxylic Acid SystemsHydrogen BondingCommonly form dimers; can also form rare cyclic catemers (trimers) that lead to complex liquid crystal phases. wikipedia.orgthieme-connect.com
4-hydroxy-α-cyanocinnamic acidHost-Guest Co-crystallizationUsed as a matrix in MALDI-TOF MS, where it forms a self-assembled complex with the analyte. researchgate.net
Carboxylic/Phosphonic AcidsSelf-Assembled Monolayers (SAMs)Form ordered layers on electrode surfaces to create efficient hole-selective contacts in perovskite solar cells. nih.govresearchgate.net

Mechanistic Biochemical and Cellular Investigations of 3 Cyanocinnamic Acid Pre Clinical, in Vitro/cellular, Mechanistic Focus

Molecular Target Identification and Binding Mechanism Studies of 3-Cyanocinnamic Acid

This compound and its derivatives are recognized inhibitors of key transport proteins involved in cellular metabolism, namely the monocarboxylate transporters (MCTs) and the mitochondrial pyruvate (B1213749) carrier (MPC). umn.edu These transporters are crucial for the movement of essential metabolic substrates across cellular and mitochondrial membranes.

Monocarboxylate Transporter (MCT) Inhibition:

This compound-based compounds have been developed as potent inhibitors of both MCT1 and MCT4. nih.gov The inhibition of these transporters disrupts the efflux of lactate (B86563), a byproduct of glycolysis, from cancer cells. This disruption is a key strategy in cancer therapy as many cancer cells rely on high rates of glycolysis (the Warburg effect) for energy and biosynthetic precursors. researchgate.net The accumulation of lactate inside the cell can lead to a decrease in intracellular pH and inhibit glycolysis itself.

Kinetic studies have been performed to characterize the inhibitory effects of this compound derivatives. For instance, novel silyl (B83357) cyanocinnamic acid derivatives have shown significantly more potent MCT1 inhibition compared to the parent compound, cyano-hydroxycinnamic acid (CHC). researchgate.net These derivatives exhibit competitive inhibition, meaning they bind to the same site on the transporter as the natural substrate, lactate, thereby preventing its transport. sci-hub.se The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. While specific Ki values for this compound itself are not always detailed in the provided context, the focus has been on developing derivatives with improved inhibitory characteristics. researchgate.netacs.org

Mitochondrial Pyruvate Carrier (MPC) Inhibition:

This compound and its analogues are also well-established inhibitors of the MPC. oncotarget.comnih.gov The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. nih.gov This transport is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration. nih.gov

The mechanism of MPC inhibition by α-cyanocinnamate derivatives is thought to involve a reversible reaction with an essential thiol group on the pyruvate carrier. nih.gov This interaction blocks the transport of pyruvate, effectively uncoupling glycolysis from mitochondrial oxidative phosphorylation. oncotarget.com Inhibition of the MPC by compounds like UK5099, an α-cyano-β-(1-phenylindol-3-yl)-acrylate, has been shown to impair glucose tolerance, highlighting the carrier's importance in glucose homeostasis. researchgate.net Lonidamine, another compound with MPC inhibitory activity, has been shown to potently inhibit MPC activity in isolated rat liver mitochondria with a Ki of 2.5 μM. researchgate.net

The dual inhibition of both MCTs and the MPC by cyanocinnamic acid derivatives presents a powerful strategy to disrupt cancer cell metabolism by targeting both lactate efflux and pyruvate import into the mitochondria. nih.govoncotarget.com

In vitro receptor binding assays are crucial for determining the affinity and specificity of a compound for its molecular target. For this compound and its derivatives, these assays have primarily focused on their interaction with transporters like MCTs.

Fluorescent competitive binding assays have been utilized to screen for ligands that bind to adenosine (B11128) receptors (ARs). researchgate.net While this study focused on 3-methoxy cinnamic acid dimer, it highlights the methodology used to assess binding to specific receptors. researchgate.net In the context of MCTs, lactate uptake studies in cells expressing specific MCT isoforms (e.g., MCT1 or MCT4) are a common method to determine inhibitory activity. researchgate.net In these assays, cells are incubated with a labeled substrate (like radioactive lactate) in the presence and absence of the inhibitor. The reduction in substrate uptake in the presence of the inhibitor is used to calculate its inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. researchgate.net

For example, novel silyl cyanocinnamic acid derivatives were shown to have IC50 values in the nanomolar range for MCT1 inhibition, indicating high potency. These assays are often conducted in various cancer cell lines that express different levels of MCT isoforms, such as WiDr (colorectal adenocarcinoma, high MCT1) and MDA-MB-231 (triple-negative breast cancer, high MCT4). nih.govresearchgate.net

Here is an interactive data table summarizing the inhibitory activities of some this compound derivatives:

CompoundTargetCell LineAssay TypeInhibitory Concentration (IC50)Reference
Silyl derivative 2aMCT1WiDrLactate Uptake~408 nM researchgate.net
Silyl derivative 2bMCT1WiDrLactate Uptake~97 nM researchgate.net
CHC (parent compound)MCT1WiDrLactate Uptake>150,000 nM researchgate.net
Compound 9MCT1/MCT4WiDr, MDA-MB-231Cell ProliferationNot specified nih.gov

Understanding the three-dimensional interactions between this compound and its target proteins is essential for rational drug design and the development of more potent and selective inhibitors. This is achieved through techniques like protein crystallography and computational docking.

Protein Crystallography:

While a crystal structure of this compound bound to MCT or MPC is not explicitly detailed in the provided search results, the importance of structural biology in this field is evident. For instance, recent cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have begun to elucidate the structure of the human MPC, paving the way for a more detailed understanding of inhibitor binding. nih.govlu.se The structure of the ϕC31 integrase in complex with its DNA recombination sites also highlights the power of crystallography in understanding molecular interactions. biorxiv.org

Computational Docking:

In the absence of experimental structures, computational modeling and docking studies have provided valuable insights into the binding of this compound derivatives to their targets. digitellinc.com Homology models of human MCT1 and MCT4 have been generated based on the structures of related transporters like the human glucose transporter GLUT1. researchgate.net

These docking studies suggest that the phenyl ring of cyanocinnamic acid derivatives is involved in hydrophobic interactions within the binding pocket of the transporter. nih.gov The cyano and carboxylic acid groups are also believed to form important hydrogen bonds and electrostatic interactions with key amino acid residues in the active site. For example, docking studies of silyl cyanocinnamic acid derivatives with a human MCT1 homology model have been used to support the experimental findings from lactate uptake assays. researchgate.net Similarly, docking of aminocarboxycoumarin derivatives to a computational model of the MPC suggests reversible covalent bonding with amino acids in the pyruvate binding domain. biorxiv.org These computational approaches are crucial for predicting binding modes, identifying key interacting residues, and guiding the synthesis of new and improved inhibitors. biointerfaceresearch.comresearchgate.net

Modulation of Cellular Pathways by this compound in Research Models (In Vitro/Cell-Based)

The inhibition of MCTs and MPC by this compound and its derivatives has profound effects on key cellular metabolic and signaling pathways.

Glycolysis and Mitochondrial Metabolism:

By inhibiting MCTs, this compound derivatives block the efflux of lactate, leading to its intracellular accumulation. researchgate.net This can inhibit glycolysis through feedback mechanisms. Furthermore, by inhibiting the MPC, these compounds prevent pyruvate from entering the mitochondria, thereby uncoupling glycolysis from mitochondrial respiration (oxidative phosphorylation or OXPHOS). oncotarget.com

Extracellular flux assays are used to measure the two major energy-producing pathways in cells: glycolysis, measured by the extracellular acidification rate (ECAR), and mitochondrial respiration, measured by the oxygen consumption rate (OCR). researchgate.net Studies using these assays have shown that treatment of cancer cell lines like WiDr and MDA-MB-231 with cyanocinnamic acid derivatives leads to a significant decrease in both glycolytic capacity and maximal mitochondrial respiration. nih.govresearchgate.net This dual disruption of metabolic pathways is a key aspect of their anticancer activity. nih.gov

Here is an interactive data table summarizing the effects of this compound derivatives on cellular metabolism:

CompoundCell LineEffect on Glycolysis (ECAR)Effect on Mitochondrial Respiration (OCR)Reference
Silyl derivative 2aWiDr, MDA-MB-231Decreased glycolytic capacity and reserveDecreased maximal and spare respiratory capacity researchgate.net
Silyl derivative 2bWiDr, MDA-MB-231Decreased glycolytic capacity and reserveDecreased maximal and spare respiratory capacity researchgate.net
Compound 3WiDr, MDA-MB-231Inhibition of glycolysisInhibition of mitochondrial parameters nih.gov
Compound 9WiDr, MDA-MB-231Significant inhibition of glycolysisSignificant inhibition of mitochondrial parameters nih.gov

Wnt/β-Catenin Pathway:

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and stemness. mdpi.comrsc.org Aberrant activation of this pathway is a hallmark of many cancers. mdpi.com While a direct link between this compound and the Wnt/β-catenin pathway is not explicitly stated in the provided search results, the metabolic changes induced by this compound could indirectly affect this pathway. For example, metabolic reprogramming is known to influence signaling pathways, and there is growing interest in the interplay between metabolism and Wnt signaling in cancer. jmb.or.kr Further research is needed to investigate the potential modulation of the Wnt/β-catenin pathway by this compound.

The exposure of cell lines to this compound and its derivatives can lead to significant changes in gene and protein expression as the cells adapt to the induced metabolic stress.

Gene expression profiling using techniques like microarrays or RNA sequencing can identify genes that are upregulated or downregulated in response to treatment. plos.orgnih.gov For example, studies on other metabolic inhibitors have shown changes in the expression of genes involved in glycolysis, mitochondrial metabolism, and cell survival pathways. mdpi.com While specific gene expression studies for this compound are not detailed in the provided search results, it is expected that genes encoding for metabolic enzymes and transporters would be affected.

Western blot analysis is a common technique used to investigate changes in the levels of specific proteins. researchgate.net For instance, one could examine the expression of MCTs, MPC subunits, or key enzymes in glycolysis and the TCA cycle following treatment with this compound derivatives. Such studies would provide further insight into the cellular response to the inhibition of these critical metabolic pathways. The analysis of protein expression can also reveal off-target effects and help to build a more complete picture of the compound's mechanism of action.

Metabolomic and Proteomic Profiling in Research Settings to Elucidate this compound's Mechanistic Effects

In preclinical research, metabolomic and proteomic profiling are instrumental in delineating the precise molecular mechanisms of action of chemical compounds. While comprehensive metabolomic and proteomic studies specifically focused on this compound are not extensively reported in publicly available literature, the known biochemical targets of this compound and its analogs allow for a detailed discussion of the expected and observed changes in the cellular metabolome and proteome.

The primary molecular targets of α-cyanocinnamic acid derivatives are monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC). biosynth.comnih.gov Inhibition of these transporters fundamentally alters cellular metabolism, particularly the energetic and biosynthetic pathways.

Expected Metabolomic Changes:

Metabolomic analyses, which quantify small molecule metabolites, would be expected to reveal significant alterations in response to this compound. The inhibition of MCT1 and MCT4 would lead to a disruption in the transport of key monocarboxylates like lactate and pyruvate across the cell membrane. This would result in:

Intracellular Lactate Accumulation: In glycolytically active cells, the blockage of lactate efflux via MCTs would cause a significant increase in intracellular lactate concentrations.

Extracellular Lactate Depletion: Conversely, the concentration of lactate in the extracellular environment would decrease.

Alterations in Pyruvate Levels: As a substrate for both MCTs and the MPC, pyruvate levels would be affected, leading to downstream consequences for both glycolysis and mitochondrial respiration.

Perturbations in the Tricarboxylic Acid (TCA) Cycle: By inhibiting the entry of pyruvate into the mitochondria via the MPC, a primary fuel source for the TCA cycle is cut off. This would lead to decreased levels of TCA cycle intermediates such as citrate, succinate, and malate.

Shift in Energy Metabolism: To compensate for reduced mitochondrial ATP production, cells may upregulate glycolysis, leading to an accumulation of glycolytic intermediates like glucose-6-phosphate and fructose-1,6-bisphosphate. This metabolic reprogramming is a key feature of the Warburg effect observed in many cancer cells.

Expected Proteomic Changes:

Proteomic studies, which analyze the entire protein complement of a cell, would likely reveal adaptive changes in protein expression in response to the metabolic stress induced by this compound. These changes would reflect the cell's attempt to survive and adapt to the new metabolic state. Expected proteomic alterations include:

Upregulation of Glycolytic Enzymes: To support the increased reliance on glycolysis for ATP production, the expression of enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase would likely be increased.

Changes in Stress Response Proteins: The disruption of mitochondrial function and the accumulation of intracellular lactate can induce cellular stress. This would be reflected in the increased expression of heat shock proteins (e.g., Hsp60) and antioxidant enzymes like superoxide (B77818) dismutase to mitigate oxidative stress. nih.gov

Alterations in Proteins Regulating Cell Proliferation and Apoptosis: By disrupting cellular energetics, this compound and its analogs can inhibit cell proliferation and induce apoptosis. Proteomic analysis would likely show changes in the expression of proteins involved in these pathways, such as cyclins, cyclin-dependent kinases, and caspases.

While direct, large-scale metabolomic and proteomic profiling data for this compound is limited, the well-documented effects of its analogs on cellular metabolism provide a strong basis for understanding the expected molecular consequences of its action. Such profiling studies would be invaluable in further elucidating its precise mechanisms and identifying potential biomarkers of its activity.

Structure-Mechanism Relationship (SMR) Studies of this compound Analogs for Biochemical Processes

The therapeutic potential of this compound is limited by its relatively low potency. nih.gov Consequently, extensive structure-mechanism relationship (SMR) and structure-activity relationship (SAR) studies have been conducted on its analogs to develop more potent and specific inhibitors of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC). These studies have provided critical insights into the chemical features required for effective inhibition.

Research has demonstrated that modifications to the α-cyanocinnamic acid scaffold can significantly enhance inhibitory activity against MCT1 and MCT4, which are crucial for the metabolic adaptability of cancer cells. researchgate.net

Key Structural Modifications and Their Mechanistic Implications:

Substitution at the Phenyl Ring: The introduction of various substituents on the phenyl ring of the cyanocinnamic acid core has been a major focus of SMR studies.

N,N-dialkyl/diaryl Groups: Adding N,N-dialkyl or N,N-diaryl groups at the 4-position (para-position) of the phenyl ring has been shown to dramatically increase the inhibitory potency against MCT1. nih.govacs.org The length of the alkyl chains is critical, with optimal activity observed for butyl groups. nih.gov

Methoxy (B1213986) Groups: The inclusion of a methoxy group at the 2-position (ortho-position) further enhances MCT1 inhibitory activity when combined with a 4-position N,N-dialkyl group. nih.gov

Silyl Derivatives: The synthesis of silyl derivatives of cyanocinnamic acid has yielded compounds with enhanced cell proliferation inhibition properties compared to the parent compound, cyano-hydroxycinnamic acid (CHC). nih.govresearchgate.net These silyl analogs, such as compounds 2a and 2b from a 2019 study, demonstrate significantly more potent MCT1 inhibition. nih.govresearchgate.net Mechanistically, these compounds have been shown to disrupt both glycolysis and mitochondrial metabolism. nih.govresearchgate.net

Benzophenone-Based Analogs: Incorporating a benzophenone (B1666685) scaffold into the cyanocinnamic acid structure has been explored to create inhibitors of the MPC. umn.edu This approach leverages the favorable pharmacokinetic properties of benzophenones. umn.edu

The following interactive data tables summarize the findings from key SMR studies on this compound analogs.

Table 1: Structure-Activity Relationship of N,N-Dialkyl/Aryl Cyanocinnamic Acid Analogs as MCT1 Inhibitors nih.gov

Compound NumberR Group (at 4-position)R1 Group (at 2-position)MCT1 IC50 (nM)
11 N,N-dimethylH11-13
12 N,N-dipropylH12
13 N,N-dibutylH66
15 N,N-dipentylH>100
16 N,N-dihexylH>100
19 N,N-diphenylH26
20 PyrrolidinoH70
21 PiperidinoH142
22 N,N-dipropylOCH312

Data sourced from a 2015 study on potent MCT1 inhibitors. nih.gov

Table 2: In Vitro Activity of Silyl Cyanocinnamic Acid Derivatives nih.govresearchgate.net

CompoundCell LineTargetEffectIC50
2a WiDr (colorectal cancer)MCT1Inhibition of lactate uptake97 nM
2b WiDr (colorectal cancer)MCT1Inhibition of lactate uptake408 nM
CHC (parent compound) WiDr (colorectal cancer)MCT1Inhibition of lactate uptake>150,000 nM
2a WiDr and MDA-MB-231Glycolysis & Mitochondrial MetabolismDisruption of both pathwaysNot applicable
2b WiDr and MDA-MB-231Glycolysis & Mitochondrial MetabolismDisruption of both pathwaysNot applicable

Data derived from a 2019 study on novel silyl cyanocinnamic acid derivatives as metabolic plasticity inhibitors. nih.govresearchgate.net

These SMR studies underscore the importance of lipophilicity and specific steric and electronic properties for high-affinity binding to MCTs. The development of these potent analogs not only provides valuable tool compounds for studying cellular metabolism but also represents a promising avenue for the development of novel anticancer therapeutics that target metabolic vulnerabilities. nih.govresearchgate.net

Emerging Research Directions and Future Challenges for 3 Cyanocinnamic Acid

Development of Novel and Efficient Synthetic Routes for 3-Cyanocinnamic Acid and Complex Derivatives

The synthesis of this compound and its derivatives is foundational to their application. While traditional methods like the Knoevenagel condensation remain relevant, the demand for higher efficiency, sustainability, and molecular complexity is driving the development of novel synthetic strategies. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a standard method for producing cyanocinnamic acid derivatives. semanticscholar.orgmdpi.com For instance, 3-cyano-coumarin derivatives have been successfully synthesized by reacting substituted aromatic aldehydes with methyl cyanoacetate, followed by a cyclization reaction with resorcinol. mdpi.com This approach is valued for its mild reaction conditions and often results in good to excellent yields. mdpi.com

Modern synthetic organic chemistry is expanding this toolbox. Research into cinnamic acid derivatives, in general, highlights several innovative approaches that can be adapted for their 3-cyano counterparts. These include the use of various coupling reagents, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), for amidation, which has been successfully applied in continuous flow mechanochemistry to produce derivatives on a large scale. nih.gov Other methods focus on activating the carboxylic acid group through anhydride formation or the use of reagents like PCl₃ for subsequent aminolysis and transesterification. nih.govbeilstein-journals.org The development of greener approaches, such as using water as a benign solvent, is also a significant area of focus. beilstein-journals.org

These advancements aim to create libraries of complex this compound derivatives with diverse functionalities, which are crucial for screening in drug discovery and for developing new materials.

Table 1: Overview of Synthetic Routes for Cyanocinnamic Acid Derivatives

Method Reagents/Catalysts Target Derivatives Key Advantages
Knoevenagel Condensation Cyanoacetic acid, Aromatic aldehydes, Ammonium acetate Substituted α-cyanocinnamic acids Standard procedure, often high yields. semanticscholar.org
Two-step Coumarin Synthesis Methyl cyanoacetate, Aromatic aldehydes, Resorcinol, K₂CO₃ 3-Cyano-coumarins Mild conditions, excellent yields. mdpi.com
Amidation via Coupling Reagent Cinnamic acid, EDC·HCl Cinnamic acid amides and hydrazides Applicable to continuous flow, scalable. nih.gov
Amidation via Acid Chloride tert-butyl cinnamate (B1238496), PCl₃ Cinnamic acid esters and amides In situ generation of active acid chloride. nih.govbeilstein-journals.org
Borane-Catalyzed Amidation Cinnamic acid, BH₃ Cinnamic acid amides Direct amidation via triacyloxyborane–amine complex. nih.gov

Exploration of Advanced Catalytic Systems for this compound Transformations

Catalysis is paramount for achieving selective and efficient transformations of this compound and its esters. A significant area of research is the asymmetric hydrogenation of the carbon-carbon double bond, which is a critical step in producing chiral molecules that are often essential for pharmaceutical applications. rsc.org For example, the rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters has been developed to produce chiral γ-aminobutyric acids (GABA) derivatives, which are important in neuroscience. rsc.org

This research has revealed interesting insights into catalyst design. For instance, it was discovered that a catalyst with a single hydrogen-bond donor could outperform one with two hydrogen-bond donors in both reactivity and enantioselectivity for this specific transformation. rsc.org This novel finding provides new direction for the rational design of catalysts in both organocatalysis and metalorganocatalysis. rsc.org Beyond rhodium, other metals like palladium and ruthenium are also explored for the hydrogenation of cinnamic acid derivatives. researchgate.netresearchgate.netasianpubs.org Depending on the catalyst and reaction conditions, different parts of the molecule can be selectively reduced, including the C=C double bond, the aromatic ring, and even the carboxylic acid group. researchgate.netasianpubs.org For example, a Ru-Sn/Al₂O₃ catalyst was found to be active for hydrogenating the carboxyl group to yield cinnamyl alcohol, although selectivity remains a challenge. researchgate.netasianpubs.org The development of switchable catalytic systems that can be controlled by external stimuli like pH also represents a frontier in this field, offering the potential for more precise control over chemical reactions. nih.gov

Table 2: Catalytic Systems for Transformations of Cyanocinnamic Acid Esters

Catalyst System Substrate Transformation Key Outcome
Rhodium with Ferrocene-Thiourea Chiral Bisphosphine Ligands β-Cyanocinnamic esters Asymmetric Hydrogenation Excellent enantioselectivities (up to 99% ee) for chiral β-cyano esters. rsc.org
5% Ru/C Cinnamic acid Hydrogenation Non-selective; hydrogenates C=C bond, aromatic ring, and -COOH group. researchgate.netasianpubs.org
5% Pd/C Cinnamic acid Hydrogenation Hydrogenates C=C bond and aromatic ring. researchgate.netasianpubs.org
Ru-Sn/Al₂O₃ Cinnamic acid Hydrogenation Active for hydrogenating -COOH group to cinnamyl alcohol (low selectivity). researchgate.netasianpubs.org

Integration of this compound into Advanced Functional Materials and Nanotechnologies

The unique photophysical and chemical properties of cyanocinnamic acid derivatives make them prime candidates for integration into advanced materials and nanotechnologies. A prominent application for a related compound, α-cyano-4-hydroxycinnamic acid (CHCA), is as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. semanticscholar.orgwikipedia.orgsigmaaldrich.com The matrix absorbs laser energy and facilitates the soft ionization of analyte molecules, particularly peptides and proteins. sigmaaldrich.com Research is focused on designing novel CHCA-derived matrices to improve analytical performance. semanticscholar.org By modifying the core structure with different functional groups, researchers aim to enhance ionization efficiency, reduce interference in the low-mass region of the spectrum, and improve the signal-to-noise ratio. semanticscholar.org

Beyond MALDI, the principles of molecular design can be applied to other functional materials. The integration of cinnamic acid derivatives into nanocarriers is an emerging area with significant potential. nih.gov For instance, nanotechnology-based delivery systems, such as polymeric nanoparticles, are being explored to encapsulate cyanocinnamic acid derivatives for therapeutic applications. nih.gov This approach aims to improve the solubility and bioavailability of these compounds, potentially enhancing their efficacy in treating complex diseases like cancer. nih.govnih.gov The ability to functionalize these nanoparticles allows for targeted delivery, which could maximize therapeutic effects while minimizing off-target impacts. nih.gov

Interdisciplinary Research Integrating this compound with Other Scientific Fields

Research on this compound is inherently interdisciplinary, bridging organic synthesis, materials science, and biology. In medicinal chemistry, derivatives of cyanocinnamic acid are being investigated as potential therapeutic agents. Novel silyl (B83357) cyanocinnamic acid derivatives have been synthesized and evaluated as anticancer agents. nih.govresearchgate.net These compounds have shown enhanced ability to inhibit cancer cell proliferation compared to the parent compound, cyano-hydroxycinnamic acid (CHC). nih.govresearchgate.net They function by inhibiting monocarboxylate transporters (MCTs), which are crucial for the metabolic reprogramming that is a hallmark of many solid tumors. nih.govresearchgate.net This work combines synthetic chemistry, molecular modeling, in vitro cellular assays, and in vivo animal studies to develop new cancer treatments. nih.gov

In the field of materials science, the rational design of cyanocinnamic acid derivatives as MALDI matrices is a prime example of interdisciplinary research. semanticscholar.orgresearchgate.net This work requires an understanding of photochemistry, mass spectrometry, and organic synthesis to create materials that can effectively ionize large biomolecules without causing fragmentation. semanticscholar.org The synthesis of derivatives with different electron-withdrawing or -donating groups allows for the tuning of their absorption profiles and ionization capabilities, demonstrating a clear link between molecular structure and material function. semanticscholar.org This synergy between different scientific disciplines is crucial for advancing the applications of this compound.

Overcoming Methodological Challenges in the Comprehensive Characterization of this compound Systems

The development and application of this compound derivatives are critically dependent on robust analytical and characterization methodologies. A significant challenge, particularly in the context of their use as MALDI matrices, is achieving interference-free spectra in the low-mass range. semanticscholar.org The matrix itself can produce ion signals that obscure the signals of low-molecular-weight analytes, complicating analysis. semanticscholar.org Therefore, a key goal in developing new matrices is to design molecules that generate very few interfering peaks. semanticscholar.org

Comprehensive characterization of newly synthesized derivatives requires a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise chemical structure of these molecules. semanticscholar.org Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze their absorption profiles, which is particularly important for photochemical applications like MALDI, as the matrix must absorb at the laser's wavelength. semanticscholar.org Laser desorption/ionization (LDI) mass spectrometry is used to evaluate the ionization behavior of the potential matrix compounds themselves before they are used to analyze other substances. semanticscholar.org Overcoming these methodological hurdles is essential for both fundamental understanding and the successful implementation of this compound systems in various technologies.

Q & A

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

  • Methodological Answer : Conduct a systematic review of experimental conditions in conflicting studies. Variables such as solvent polarity, crystallization solvents, and heating rates during melting-point determination can significantly alter results. Reproduce measurements under standardized conditions (e.g., IUPAC guidelines) and perform statistical clustering analysis to identify outliers or methodological biases . For solubility discrepancies, use controlled saturation experiments with HPLC quantification .

Q. What experimental design principles are essential for studying the reactivity of this compound in photochemical or catalytic reactions?

  • Methodological Answer :
  • Control Variables : Maintain consistent light intensity (for photochemical studies) or catalyst loading (e.g., Pd/C for hydrogenation).
  • Reproducibility : Triplicate experiments with error margins <5%.
  • In Situ Monitoring : Use UV-vis spectroscopy or mass spectrometry (e.g., MALDI-TOF, as described in laser desorption ionization techniques ) to track intermediate formation.
  • Data Analysis : Apply multivariate regression to correlate reaction conditions (pH, temperature) with yield .

Q. How should researchers address challenges in detecting this compound degradation products during long-term stability studies?

  • Methodological Answer : Accelerated stability testing under elevated temperature/humidity (ICH Q1A guidelines) coupled with LC-MS/MS for degradation product identification. Use high-resolution mass spectrometry (HRMS) to distinguish between oxidation byproducts (e.g., carboxylic acid derivatives) and hydrolyzed intermediates. Statistical tools like principal component analysis (PCA) can highlight degradation pathways .

Data Reporting and Ethical Considerations

Q. What statistical methods are appropriate for analyzing clustered data in studies comparing this compound derivatives?

  • Methodological Answer : For clustered data (e.g., multiple measurements per batch), use mixed-effects models to account for intra- and inter-batch variability. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Ensure raw data and code are archived in repositories like Zenodo for transparency .

Q. How can researchers ensure ethical compliance when publishing studies involving hazardous intermediates of this compound?

  • Methodological Answer : Disclose all safety protocols (e.g., fume hood use, waste disposal) and obtain ethical approval from institutional review boards (IRB) for studies involving human cell lines. Include a statement in the manuscript’s "Methods" section citing compliance with relevant regulations (e.g., OSHA standards) .

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